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Foundational

In-Depth Structural Elucidation of 4-(Aminomethyl)-2-methoxybenzoic Acid via ¹H and ¹³C NMR Spectroscopy

Executive Summary & Molecular Architecture 4-(Aminomethyl)-2-methoxybenzoic acid is a highly functionalized aromatic building block critical to the synthesis of benzamide-class antipsychotics (e.g., sulpiride, amisulprid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

4-(Aminomethyl)-2-methoxybenzoic acid is a highly functionalized aromatic building block critical to the synthesis of benzamide-class antipsychotics (e.g., sulpiride, amisulpride) and antifibrinolytic agents. Structurally, it features a benzene ring substituted with a carboxylic acid (-COOH) at C1, an electron-donating methoxy group (-OCH₃) at C2, and an aminomethyl group (-CH₂NH₂) at C4.

For researchers and drug development professionals, confirming the regiochemistry and purity of this compound is paramount. Misassignment of the methoxy or aminomethyl positions can lead to catastrophic failures in downstream active pharmaceutical ingredient (API) synthesis. This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, establishing a self-validating analytical framework.

Theoretical Framework: Causality of Chemical Shifts

To accurately interpret the NMR spectra, one must understand the electronic push-pull dynamics of the substituents on the aromatic ring. According to foundational NMR guidelines for benzoic acid derivatives [5], the chemical shifts are dictated by inductive (-I) and resonance (+R/-R) effects.

¹H NMR Predictive Logic
  • Aromatic Protons (H3, H5, H6): The -COOH group is electron-withdrawing (-I, -R), deshielding the ortho proton (H6), pushing it downfield (~7.70 ppm). Conversely, the -OCH₃ group is strongly electron-donating via resonance (+R), which significantly shields the ortho (H3) and para (H5) protons, pushing them upfield (~7.25 and ~7.05 ppm, respectively).

  • Spin-Spin Coupling: Because C2 and C4 are substituted, H3 lacks an ortho neighbor. It only couples with H5 across three bonds (meta-coupling), resulting in a fine doublet ( J≈1.4 Hz). H6 couples with H5 (ortho-coupling, J≈7.9 Hz), making H6 a doublet and H5 a doublet of doublets.

  • Exchangeable Protons: The -COOH and -NH₂ groups are highly dependent on the solvent and pH. In its hydrochloride salt form, the -NH₃⁺ appears as a broad singlet integrated for 3H around 8.20 ppm due to the quadrupolar relaxation of the nitrogen-14 nucleus.

¹³C NMR Predictive Logic
  • Quaternary Carbons: The ipso carbons (C1, C2, C4) and the carbonyl carbon (C=O) lack attached protons. The C=O carbon is the most deshielded (~167.5 ppm) due to the highly electronegative oxygen atoms. C2 is heavily deshielded (~158.5 ppm) by the direct attachment of the -OCH₃ oxygen.

  • Methine Carbons: C3 is highly shielded (~110.5 ppm) due to the ortho +R effect of the methoxy group, a hallmark of o-anisic acid derivatives [2].

Experimental Protocols: A Self-Validating Workflow

A robust NMR protocol must be self-validating. Relying solely on 1D NMR can lead to ambiguities, especially with overlapping aromatic signals. The following methodology ensures orthogonal validation.

Step-by-Step Methodology
  • Solvent Selection: Weigh 10–15 mg of 4-(Aminomethyl)-2-methoxybenzoic acid. Dissolve in 0.6 mL of DMSO-d₆ .

    • Causality: This molecule often exists as a zwitterion or hydrochloride salt, rendering it insoluble in CDCl₃. DMSO-d₆ disrupts strong intermolecular hydrogen bonding, ensuring a homogeneous solution and allowing the observation of exchangeable protons (-COOH, -NH₃⁺) which would otherwise rapidly exchange and disappear in D₂O [6].

  • Instrument Preparation: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated shimming (gradient shimming) to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.0 second.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2–5 seconds.

    • Causality: Quaternary carbons (C1, C2, C4, C=O) lack attached protons and thus cannot undergo efficient dipole-dipole relaxation. A short D1 will saturate these nuclei, causing their signals to vanish from the spectrum.

  • 2D NMR Validation (COSY & HMBC): Acquire a ¹H-¹H COSY to map the H5-H6 ortho-coupling, and a ¹H-¹³C HMBC to confirm the connectivity of the -OCH₃ and -CH₂NH₂ groups to the aromatic core.

NMR_Workflow S1 Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) S2 Shimming & Tuning (Optimize magnetic field) S1->S2 S3 1H NMR Acquisition (ns=16, d1=1s) S2->S3 S4 13C NMR Acquisition (ns=512, d1=2-5s) S2->S4 S5 2D NMR Validation (COSY, HSQC, HMBC) S3->S5 S4->S5 S6 Data Processing (FT, Phase & Baseline Correction) S5->S6

Figure 1: Self-validating NMR Sample Preparation and Acquisition Workflow.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the hydrochloride salt of 4-(Aminomethyl)-2-methoxybenzoic acid in DMSO-d₆, synthesized from empirical rules and baseline data of related analogs like 4-(Aminomethyl)benzoic acid [1] and [3].

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
Proton GroupShift (δ, ppm)MultiplicityIntegration J -Coupling (Hz)Structural Logic & Causality
-COOH ~12.50br s1H-Highly deshielded by carbonyl oxygen; broad due to chemical exchange.
-NH₃⁺ ~8.20br s3H-Protonated amine; broad due to quadrupolar relaxation of Nitrogen-14.
H6 ~7.70d1H7.9Ortho to electron-withdrawing -COOH (-I, -R); highly deshielded.
H3 ~7.25d1H1.4Ortho to electron-donating -OCH₃ (+R); shielded. Meta-coupled to H5.
H5 ~7.05dd1H7.9, 1.4Para to -OCH₃ (+R); shielded. Ortho-coupled to H6, meta-coupled to H3.
-CH₂- ~4.05s (or br q)2H-Deshielded by adjacent positively charged ammonium group.
-OCH₃ ~3.85s3H-Deshielded by direct attachment to electronegative oxygen.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)
Carbon AtomShift (δ, ppm)TypeStructural Logic & Causality
C=O ~167.5QuaternaryCarboxyl carbon; extreme deshielding from two oxygen atoms.
C2 ~158.5QuaternaryIpso to the electronegative -OCH₃ group.
C4 ~145.0QuaternaryIpso to the -CH₂NH₃⁺ group.
C6 ~132.5CHOrtho to -COOH; lacks the strong shielding effect seen at C3/C5.
C1 ~120.5QuaternaryIpso to the -COOH group.
C5 ~118.5CHPara to -OCH₃; shielded by resonance (+R).
C3 ~110.5CHOrtho to -OCH₃; experiences maximum resonance shielding.
-OCH₃ ~56.0CH₃Typical chemical shift for an aromatic methoxy ether.
-CH₂- ~42.5CH₂Aliphatic carbon adjacent to an amine group.

Advanced 2D NMR Strategies: The Logical Network

To elevate the trustworthiness of the 1D assignments, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (typically 2-bond 2J and 3-bond 3J ) couplings between protons and carbons. This is the ultimate self-validating step to prove regiochemistry.

  • Validating the Methoxy Position: The methoxy protons (~3.85 ppm) will show a strong 3J correlation to C2 (~158.5 ppm). If the methoxy group were mistakenly at C3, it would correlate to a different ipso carbon.

  • Validating the Aminomethyl Position: The methylene protons (~4.05 ppm) will show 2J correlation to C4 (~145.0 ppm) and 3J correlations to C3 and C5.

  • Validating the Carboxyl Position: H6 (~7.70 ppm) will show a 3J correlation to the C=O carbon (~167.5 ppm), confirming the proximity of the acid group to the H6 proton.

HMBC_Logic H_OMe Methoxy Protons (~3.85 ppm) C2 C2 (ipso to OMe) (~158.5 ppm) H_OMe->C2 3J HMBC Coupling H_CH2 Methylene Protons (~4.05 ppm) C4 C4 (ipso to CH2) (~145.0 ppm) H_CH2->C4 2J HMBC Coupling H_Ar Aromatic Protons (H6: ~7.70 ppm) H_Ar->C2 3J HMBC Coupling C_CO C=O (Carboxyl) (~167.5 ppm) H_Ar->C_CO 3J HMBC Coupling

Figure 2: Logical HMBC coupling network validating the regiochemistry of the substituents.

References

  • PubChem . "4-(Aminomethyl)benzoic acid | C8H9NO2 | CID 65526". National Center for Biotechnology Information. Available at:[Link]

  • SpectraBase . "2-Methoxybenzoic acid - Spectrum". John Wiley & Sons, Inc. Available at:[Link]

  • Molecular Pharmaceutics (ACS Publications) . "Using Prenucleation Aggregation of Caffeine-Benzoic Acid as a Rapid Indication of Co-crystallization from Solutions". Available at:[Link]

Exploratory

4-(Aminomethyl)-2-methoxybenzoic Acid: A Comprehensive Guide to Solubility in Aqueous and Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-(Aminomethyl)-2-methoxybenzoic acid (CAS 1628630-74-9) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-(Aminomethyl)-2-methoxybenzoic acid (CAS 1628630-74-9) is a highly versatile building block in pharmaceutical synthesis, sharing core structural motifs with established antifibrinolytic agents such as 4-(aminomethyl)benzoic acid (PAMBA) [1]. However, the introduction of an ortho-methoxy substituent fundamentally alters its solid-state packing and solvation thermodynamics. This guide provides an in-depth analysis of the compound's solubility profiles, the causality behind its solvent interactions, and field-proven, self-validating protocols for empirical solubility determination.

Structural Thermodynamics & Causality of Solvation

To predict and manipulate the solubility of 4-(aminomethyl)-2-methoxybenzoic acid, one must first deconstruct its molecular architecture. The molecule features two highly ionizable groups:

  • Carboxylic Acid: Predicted pKa ~3.8–4.1 [2].

  • Primary Aliphatic Amine: Predicted pKa ~9.5–10.0.

At physiological pH (pH 7.4), the compound exists almost exclusively as a zwitterion (net charge of zero, but highly localized positive and negative charges).

The Causality of Poor Baseline Solubility: Zwitterions form notoriously rigid crystal lattices driven by strong intermolecular electrostatic interactions (ion-ion and ion-dipole forces) between the −NH3+​ of one molecule and the −COO− of another. For dissolution to occur, the solvent must provide a solvation energy that exceeds this massive lattice energy.

The Ortho-Methoxy Effect: Unlike the unsubstituted PAMBA, the methoxy group at the 2-position introduces significant steric bulk. This forces the adjacent carboxylate group out of coplanarity with the aromatic ring. This steric twist disrupts the highly ordered hydrogen-bonding network, marginally lowering the lattice energy. Consequently, 4-(aminomethyl)-2-methoxybenzoic acid exhibits a slightly more favorable solubility profile in polar organic solvents compared to its unsubstituted analogs.

Speciation A Cationic Form (pH < 3) Net Charge: +1 B Zwitterionic Form (pH 4 - 9) Net Charge: 0 A->B -H+ (pKa1 ~3.9) B->A +H+ C Anionic Form (pH > 10) Net Charge: -1 B->C -H+ (pKa2 ~9.8) C->B +H+

Fig 1: pH-dependent speciation and zwitterionic equilibrium of the compound.

Aqueous Solubility Dynamics: The pH Dependency

Because of its amphoteric nature, the aqueous solubility of 4-(aminomethyl)-2-methoxybenzoic acid follows a classic U-shaped thermodynamic curve:

  • Acidic Conditions (pH < 3): The amine is protonated ( −NH3+​ ) while the carboxylic acid remains neutral ( −COOH ). The resulting cationic species interacts strongly with water via ion-dipole forces, yielding high solubility.

  • Isoelectric Point (pH ~6.8 - 7.2): The molecule is electrically neutral overall. Intermolecular ionic bonds dominate over solvent interactions, driving the solubility to its absolute minimum (intrinsic solubility).

  • Basic Conditions (pH > 10): The carboxylic acid is deprotonated ( −COO− ) and the amine is neutral ( −NH2​ ). The anionic species restores high aqueous solubility.

Organic Solvent Solubility Profile

The zwitterionic character severely restricts solubility in non-polar and weakly polar organic solvents. The rule of thumb for this compound is that dielectric constant ( ϵ ) and hydrogen-bond accepting capacity dictate solvation success.

Table 1: Predicted Solubility Profiles Across Solvent Classes
Solvent ClassSpecific SolventDielectric Constant ( ϵ )Predicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1 M HCl (pH 1.2)~80High (> 50 mg/mL)Protonation of amine yields a highly soluble cationic species.
Aqueous (Neutral) Phosphate Buffer (pH 6.8)~80Low (< 1 mg/mL)Zwitterion formation maximizes crystal lattice energy.
Aqueous (Basic) 0.1 M NaOH (pH 12.0)~80High (> 50 mg/mL)Deprotonation of carboxylic acid yields a soluble anionic species.
Polar Aprotic DMSO46.7Moderate (10 - 30 mg/mL)High polarity and H-bond accepting ability solvates the amine effectively.
Polar Protic Ethanol24.5Poor (< 1 mg/mL)Insufficient dielectric constant to overcome the zwitterionic lattice [1].
Non-Polar Hexane / Benzene< 3Insoluble (~0 mg/mL)Complete lack of dipole moment and H-bonding capabilities [2].

Validated Experimental Protocols for Solubility Determination

A protocol is only as reliable as its internal controls. The methodologies below incorporate self-validating checkpoints —specifically post-equilibration pH verification and gravimetric mass balance—to ensure that the data reflects true thermodynamic solubility rather than an artifact of buffer depletion or chemical degradation.

Workflow N1 1. Solid Addition (Excess API + Solvent) N2 2. Thermodynamic Equilibration (48h Agitation at 25°C) N1->N2 N3 3. Phase Separation (Centrifugation & 0.22µm Filtration) N2->N3 N4 4. Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid Phase N5 5. Residual Solid Analysis (XRPD for Polymorph Check) N3->N5 Solid Phase N6 Self-Validation (Post-Equilibration pH & Mass Balance) N4->N6 N5->N6

Fig 2: Self-validating high-throughput thermodynamic solubility screening workflow.

Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)
  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 10.0 (Carbonate).

  • Equilibration: Add an excess of 4-(aminomethyl)-2-methoxybenzoic acid (approx. 50 mg) to 1 mL of each buffer in tightly sealed borosilicate glass vials.

  • Agitation: Place the vials in an orbital shaker incubator at a constant temperature of 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient, detection at 254 nm).

  • Self-Validation Check (Critical): Measure the pH of the saturated solution after equilibration. If the final pH deviates by more than 0.05 units from the initial buffer pH, the buffer capacity was exceeded by the dissolved zwitterion. The experiment must be repeated with a higher molarity buffer.

Protocol 2: Organic Solvent Screening & Mass Balance
  • Equilibration: Follow steps 2–4 from Protocol 1 using a panel of organic solvents (Methanol, Ethanol, DMSO, Ethyl Acetate, Hexane).

  • Gravimetric Validation: For volatile solvents where HPLC may be impractical, transfer a precise volume (e.g., 500 µL) of the filtered supernatant to a pre-weighed aluminum pan. Evaporate the solvent completely under a gentle stream of nitrogen at 40 °C, and weigh the residual solid.

  • Self-Validation Check (Mass Balance): Dry and weigh the residual solid left in the original vial. The sum of the dissolved mass (calculated via HPLC or gravimetry) and the residual solid mass must equal the initial mass added (±5%). A discrepancy indicates chemical degradation or solvent evaporation during the 48-hour agitation.

Strategic Modifications for Formulation

If high aqueous solubility is required at physiological pH for formulation purposes, utilizing the free base is structurally prohibitive. Converting the free base into a salt is the most effective strategy.

By synthesizing the hydrochloride salt (4-(aminomethyl)-2-methoxybenzoic acid hydrochloride , CAS 1955554-94-5), the zwitterionic lattice is permanently disrupted [3]. The molecule is locked in its cationic form, which exponentially increases its solubility in water and polar protic solvents, bypassing the intrinsic solubility limitations of the isoelectric point.

References

  • National Center for Biotechnology Information (PubChem). "4-(Aminomethyl)Benzoic Acid (PAMBA) - Compound Summary." PubChem Database. Available at:[Link]

  • NextSDS. "4-(aminomethyl)-2-methoxybenzoic acid hydrochloride - Chemical Properties." NextSDS Database. Available at:[Link]

Foundational

In Vitro Toxicity and Safety Profiling of 4-(Aminomethyl)-2-methoxybenzoic Acid: A Preclinical Evaluation Guide

Executive Summary 4-(Aminomethyl)-2-methoxybenzoic acid (CAS 1628630-74-9) is a highly functionalized building block frequently utilized in the synthesis of novel pharmacophores, antifibrinolytics, and targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Aminomethyl)-2-methoxybenzoic acid (CAS 1628630-74-9) is a highly functionalized building block frequently utilized in the synthesis of novel pharmacophores, antifibrinolytics, and targeted therapeutics. Its structural topology—comprising a basic primary amine, an electron-donating methoxy group, and an acidic carboxylate—creates an amphoteric molecule with unique physicochemical liabilities. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating preclinical framework for evaluating the in vitro toxicity and safety profile of this compound. This guide moves beyond standard protocols to explain the mechanistic causality behind each assay selection, ensuring robust regulatory compliance and scientific integrity.

Hepatotoxicity and Cytotoxicity Profiling (HepaRG Model)

Causality & Rationale

The liver is the primary site of xenobiotic metabolism. Traditional immortalized cell lines (e.g., HepG2) lack sufficient cytochrome P450 (CYP) expression, frequently resulting in false-negative toxicity profiles for compounds that require bioactivation. Because the primary amine of 4-(Aminomethyl)-2-methoxybenzoic acid can theoretically undergo N-oxidation to form reactive hydroxylamines, metabolic competence is critical.

We utilize cryopreserved differentiated HepaRG cells, which are composed of ~50% hepatocyte-like and ~50% biliary-like cells[1]. These cells maintain mature hepatic phenotypes, including robust CYP3A4, CYP1A2, and CYP2E1 activity, making them the gold standard in vitro surrogate for evaluating metabolism-dependent hepatotoxicity[1].

Self-Validating Protocol: ATP Depletion & MTT Assay
  • Cell Preparation: Thaw and plate cryopreserved HepaRG cells in collagen I-coated 96-well plates using Williams Medium E supplemented with GlutaMAX[1]. Incubate at 37°C, 5% CO₂ for 72 hours to establish a confluent monolayer.

  • Compound Dosing: Prepare a 100 mM stock of 4-(Aminomethyl)-2-methoxybenzoic acid in DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 1 µM to 300 µM (maintaining 0.1% final DMSO concentration).

  • Incubation: Treat the cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control for necrosis/apoptosis (e.g., Chlorpromazine).

  • Endpoint Measurement:

    • MTT Reduction: Add MTT reagent (0.5 mg/mL) for 2 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

    • ATP Depletion: In a parallel plate, lyse cells and add a luciferase/luciferin reagent to measure ATP-dependent luminescence.

  • System Validation: The assay is considered valid only if the vehicle control demonstrates >95% viability and the positive control (Chlorpromazine) yields an IC₅₀ within the historical laboratory range (~15 µM).

HepaRG A HepaRG Cell Culture (Hepatocyte & Biliary Cells) B Exposure to Test Compound (4-AMBA Derivative) A->B C CYP450 Metabolism (CYP3A4, CYP1A2) B->C D Reactive Metabolite Formation C->D Bioactivation E ATP Depletion & MTT Reduction C->E Direct Toxicity D->E F Quantifiable Cytotoxicity E->F

Caption: Hepatotoxicity screening workflow utilizing metabolically competent HepaRG cells.

Genotoxicity Assessment (Ames Test - OECD 471)

Causality & Rationale

To evaluate the potential of 4-(Aminomethyl)-2-methoxybenzoic acid to induce permanent genetic damage, we employ the Bacterial Reverse Mutation Test (Ames Test) in strict accordance with2[2]. The assay detects point mutations (base substitutions and frameshifts) by utilizing auxotrophic strains of Salmonella typhimurium and Escherichia coli[2]. Because some chemicals require metabolic activation to become mutagenic, the assay is conducted with and without a mammalian liver enzyme homogenate (S9 mix)[3].

Self-Validating Protocol: Pre-Incubation Method
  • Strain Preparation: Culture auxotrophic strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight until they reach the late exponential growth phase.

  • Pre-Incubation: In sterile tubes, combine 0.1 mL of bacterial suspension, 0.1 mL of the test compound (dosed up to 5000 µ g/plate ), and 0.5 mL of either phosphate buffer (-S9) or 10% rat liver S9 mix (+S9). Incubate at 37°C for 20 minutes with gentle shaking. This step increases sensitivity for detecting short-lived reactive metabolites[2].

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) to the tubes, mix, and pour over minimal glucose agar plates[3].

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Quantify histidine- or tryptophan-independent revertant colonies using an automated counter[3].

  • System Validation: The protocol validates itself through internal controls: spontaneous revertant counts must align with historical baselines, and strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions) must induce a ≥3-fold increase in colony counts.

AmesTest A Test Compound (4-AMBA) C Pre-incubation with Auxotrophic Strains A->C B S9 Metabolic Activation B->C +/- S9 Mix D Plating on Minimal Agar C->D E Colony Counting (Revertants) D->E 48-72h at 37°C

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test per OECD 471.

Cardiovascular Safety (hERG Patch Clamp - ICH S7B)

Causality & Rationale

Basic amines are notorious for interacting with the pore cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, inhibiting the rapid delayed rectifier K+ current (IKr). This inhibition prolongs the action potential duration (manifesting as QT interval prolongation on an ECG), leading to a lethal risk of Torsades de Pointes (TdP)[4]. To comply with 4 for nonclinical evaluation of proarrhythmic potential[4], we employ Good Laboratory Practice (GLP)-compliant automated patch-clamp electrophysiology[5].

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Line Preparation: Cultivate CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiological Setup: Harvest cells and load them onto an automated planar patch-clamp system. Establish a whole-cell configuration ensuring a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 4-(Aminomethyl)-2-methoxybenzoic acid at ascending concentrations (0.1, 1, 10, 30, 100 µM). Allow 5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and determine the IC₅₀ using a standard Hill equation fit.

  • System Validation: A known hERG inhibitor (e.g., E-4031) must be run concurrently and must produce >80% inhibition of the tail current at 100 nM to validate the sensitivity of the patch-clamp platform.

hERGMechanism A Basic Amine Moiety (4-AMBA) B Entry into Ventricular Myocyte A->B C Binding to hERG Pore (Y652 & F656 Residues) B->C D Inhibition of IKr Current C->D E Action Potential Prolongation D->E F Risk of Torsades de Pointes E->F

Caption: Mechanistic pathway of drug-induced hERG channel blockade and arrhythmogenesis.

Quantitative Data & Acceptance Criteria

To facilitate rapid go/no-go decision-making during the preclinical development of 4-(Aminomethyl)-2-methoxybenzoic acid derivatives, all quantitative outputs must be benchmarked against established safety thresholds.

Table 1: In Vitro Safety Pharmacology & Toxicology Acceptance Criteria

AssayPrimary EndpointTarget Safety Threshold for 4-AMBAPositive Control BenchmarkValidation Criteria
HepaRG Cytotoxicity IC₅₀ (MTT / ATP)> 100 µMChlorpromazine (IC₅₀ ~15 µM)Vehicle viability > 95%
Ames Test (OECD 471) Mutagenic Index< 2-fold increase over vehicle2-Aminoanthracene (+S9)> 3-fold increase in revertants
hERG Patch Clamp IC₅₀ (IKr block)> 30 µME-4031 (IC₅₀ ~10 nM)> 80% block at 100 nM

References

  • Thermo Fisher Scientific. Cryopreserved HepaRG™ Cells: An Alternative In Vitro Screening Tool for Human Hepatic Drug Metabolism, Induction of Metabolism, & Safety Applications. Available at: 1

  • WESHIN INSPECTION TECH CO., LTD. Decoding the Science: The Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471. Available at: 2

  • Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at: 3

  • European Medicines Agency (EMA). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Available at: 4

  • Mediford Corporation. Best Practice hERG Assay - ICH S7B Guideline. Available at:5

Sources

Exploratory

The Versatility of the 4-(Aminomethyl)-2-methoxybenzoic Acid Scaffold: A Technical Guide to Diverse Mechanisms of Action

Introduction: The Power of the Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that are capable of binding to multiple, distinct biological targets through the strategic modification of their constituent functional groups. The 4-(Aminomethyl)-2-methoxybenzoic acid core represents such a versatile scaffold. Its inherent structural features—a carboxylic acid for potential ionic interactions, a methoxy group influencing electronic properties and conformation, and a reactive aminomethyl handle for diverse derivatization—make it an ideal starting point for the synthesis of a wide array of biologically active compounds.

This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by compounds derived from the 4-(Aminomethyl)-2-methoxybenzoic acid scaffold. We will delve into specific examples from different therapeutic areas, elucidating their molecular targets, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this adaptable chemical entity.

Chapter 1: D2/D3 Receptor Antagonism in Antipsychotic Agents

The 4-amino-2-methoxybenzoic acid moiety is a key structural component of Amisulpride , a widely used atypical antipsychotic drug for the treatment of schizophrenia.[1] While not a direct derivative of the aminomethyl scaffold, its mechanism provides a foundational understanding of how this substitution pattern on the benzoic acid ring can target dopamine receptors.

Mechanism of Action: Selective Dopamine Receptor Blockade

Amisulpride exhibits a high affinity and selectivity for dopamine D2 and D3 receptors in the limbic system of the brain. Its therapeutic effect is believed to be mediated by the blockade of these postsynaptic receptors, which leads to a reduction in dopaminergic neurotransmission. At lower doses, Amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an alleviation of the negative symptoms of schizophrenia. At higher doses, it acts as a potent postsynaptic D2/D3 antagonist, which is effective in treating the positive symptoms of the disorder.

Chapter 2: Epigenetic Regulation through Lysine Acetyltransferase (KAT) Inhibition

Recent patent literature has identified derivatives of 4-(aminomethyl)-2-methoxybenzoic acid as inhibitors of Lysine Acetyltransferases (KATs) of the MYST family.[2] KATs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. Dysregulation of KAT activity is implicated in various diseases, including cancer and inflammatory disorders.

Mechanism of Action: Competitive Inhibition of MYST Family KATs

Compounds based on the 4-(aminomethyl)benzoic acid scaffold have been designed to act as competitive inhibitors of MYST family KATs. They are thought to occupy the substrate binding site of the enzyme, preventing the binding of either acetyl-CoA or the lysine-containing substrate. This inhibition of KAT activity leads to a decrease in protein acetylation, which in turn can alter gene expression patterns, induce cell cycle arrest, and promote apoptosis in cancer cells.

Experimental Protocol: In Vitro KAT Inhibition Assay

A common method to assess the inhibitory potential of compounds against KATs is a fluorescence-based assay.

Principle: This assay measures the activity of a recombinant KAT enzyme (e.g., hMOF, a member of the MYST family) by detecting the production of Coenzyme A (CoA) during the acetylation of a histone peptide substrate. The generated CoA reacts with a probe to produce a fluorescent signal that is proportional to the enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the recombinant KAT enzyme to the desired concentration in assay buffer.

    • Prepare a solution of the histone H4 peptide substrate and acetyl-CoA in assay buffer.

    • Prepare the fluorescent probe solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the test compound to the wells of a microplate.

    • Initiate the reaction by adding the enzyme, substrate, and acetyl-CoA mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add the fluorescent probe.

    • Incubate for a further 15 minutes to allow for signal development.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Chapter 3: Modulating the MDM2-p53 Interaction in Oncology

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the Murine Double Minute 2 (MDM2) protein, which binds to p53 and targets it for proteasomal degradation. Inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 function in cancer cells. Structure-based design has led to the discovery of potent inhibitors based on a 4-amidobenzoic acid scaffold, such as AM-7209.[3]

Mechanism of Action: Disruption of a Key Protein-Protein Interaction

These benzoic acid derivatives are designed to mimic the key interactions of the p53 peptide in the hydrophobic binding pocket of MDM2. By occupying this pocket, the small molecule inhibitors prevent the binding of MDM2 to p53. This disruption of the protein-protein interaction stabilizes p53, leading to its accumulation in the cell nucleus. The elevated levels of active p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Signaling Pathway: The p53-MDM2 Axis

p53_MDM2_pathway p53 p53 MDM2 MDM2 p53->MDM2 binds to Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->Degradation Inhibitor 4-Amidobenzoic Acid Derivative (e.g., AM-7209) Inhibitor->MDM2 inhibits binding

Caption: The MDM2-p53 signaling pathway and the point of intervention by 4-amidobenzoic acid derivatives.

Chapter 4: Anti-Inflammatory Activity through VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), an integrin receptor expressed on the surface of leukocytes, plays a crucial role in the inflammatory response by mediating the adhesion of these cells to the vascular endothelium. Antagonists of VLA-4 can prevent this adhesion and subsequent tissue infiltration, making them attractive therapeutic agents for inflammatory diseases such as asthma and multiple sclerosis. A novel series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives has been identified as potent and orally active VLA-4 antagonists.[4]

Mechanism of Action: Blocking Cell Adhesion

These compounds act as competitive antagonists of VLA-4, blocking its interaction with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells. By preventing this binding, the benzoic acid derivatives inhibit the firm adhesion and transmigration of leukocytes across the blood vessel wall into inflamed tissues. This reduction in immune cell infiltration helps to alleviate the inflammatory response.

Experimental Workflow: Cell Adhesion Assay

cell_adhesion_workflow Start Start: VCAM-1 Coated Plate Step1 1. Add Leukocytes (VLA-4 expressing) and Test Compound Start->Step1 Step2 2. Incubate to Allow Adhesion Step1->Step2 Step3 3. Wash to Remove Non-Adherent Cells Step2->Step3 Step4 4. Quantify Adherent Cells (e.g., with a fluorescent dye) Step3->Step4 End End: Measure Fluorescence Step4->End

Caption: A simplified workflow for a cell-based adhesion assay to evaluate VLA-4 antagonists.

Quantitative Data Summary

Compound ClassTargetKey ParameterReported Value(s)Reference
4-Amidobenzoic Acid DerivativeMDM2-p53 InteractionIC501.6 nM (in SJSA-1 cells)[3]
4-(Pyrrolidinyl)methoxybenzoic Acid DerivativeVLA-4IC501.6 nM[4]

Conclusion: A Scaffold with a Promising Future

The 4-(aminomethyl)-2-methoxybenzoic acid scaffold and its close analogs have demonstrated remarkable versatility in drug discovery, giving rise to compounds with diverse mechanisms of action across multiple therapeutic areas. From the well-established dopamine receptor antagonism of Amisulpride analogs to the cutting-edge inhibition of epigenetic targets and protein-protein interactions, this privileged structure continues to be a valuable starting point for the development of novel therapeutics. The examples presented in this guide underscore the power of scaffold-based drug design and highlight the ongoing potential of this chemical framework to address unmet medical needs. Future exploration of this scaffold is likely to uncover even more novel biological activities and lead to the development of the next generation of innovative medicines.

References

  • Preparation method of amisulpride important intermediate.
  • COMPOUNDS.
  • Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction. PubMed. [Link]

  • 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA-4 Antagonist. J-STAGE. [Link]

Sources

Foundational

4-(Aminomethyl)-2-methoxybenzoic acid pKa and isoelectric point determination

An in-depth understanding of the ionization behavior of active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. As a Senior Application Scientist, I approach the physicochemical profiling of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the ionization behavior of active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. As a Senior Application Scientist, I approach the physicochemical profiling of bidentate molecules not merely as a data collection exercise, but as a mechanistic mapping of the molecule's behavior in physiological environments.

This whitepaper provides a comprehensive, self-validating framework for determining the acid dissociation constants (pKa) and the isoelectric point (pI) of 4-(Aminomethyl)-2-methoxybenzoic acid , a zwitterionic compound with profound implications in antifibrinolytic research and structural biology.

Physicochemical Profiling & Mechanistic Insight

4-(Aminomethyl)-2-methoxybenzoic acid is an ampholyte, meaning it possesses both an acidic and a basic functional group. Its structural analog, 4-aminomethylbenzoic acid (PAMBA), exhibits well-documented pKa values of approximately 4.3 and 10.6[1]. However, the introduction of a methoxy group (-OCH₃) at the ortho position relative to the carboxylic acid alters the local electronic environment.

Mechanistic Causality: The ortho-methoxy group exerts a complex electronic effect: its inductive electron-withdrawing nature (-I effect) stabilizes the carboxylate anion, slightly increasing the acidity (lowering the pKa) compared to the un-substituted analog. Conversely, the aminomethyl group (-CH₂NH₂) at the para position is insulated by an aliphatic carbon, leaving its basicity largely unaffected[2].

Because the pKa values of these groups differ by more than 3 units, the molecule's response to pH changes is characterized by clearly distinguished inflection points[3]. At physiological pH, the molecule exists predominantly as a zwitterion—an internal salt where the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺).

ZwitterionEquilibrium Cation Cationic Form (Low pH < 4.1) Net Charge: +1 Zwitterion Zwitterionic Form (pH ~ 7.3) Net Charge: 0 Cation->Zwitterion pKa1 ~4.1 -H⁺ Anion Anionic Form (High pH > 10.5) Net Charge: -1 Zwitterion->Anion pKa2 ~10.5 -H⁺

Fig 1. pH-dependent state transition of 4-(Aminomethyl)-2-methoxybenzoic acid.

Core Methodology 1: High-Precision Potentiometric Titration

Potentiometric titration remains the gold standard for determining thermodynamic pKa values due to its high precision and direct measurement of proton exchange[4].

The Self-Validating System: To ensure absolute accuracy and eliminate systemic artifacts, this protocol employs a parallel "blank titration" (solvent only). By subtracting the blank curve from the sample curve, we isolate the specific buffering capacity of the analyte from the solvent, ensuring the data is self-corrected for background noise[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 2.0 mg of the analyte in 50 mL of ultra-pure Milli-Q water. The concentration must be at least 10−4 M to detect significant changes in the titration curve shape[5].

  • Ionic Strength Control: Add Potassium Chloride (KCl) to achieve a final concentration of 0.15 M.

    • Causality: Maintaining a constant ionic strength stabilizes the activity coefficients of the ions throughout the titration. Without this, the changing ionic environment would cause the measured concentration-based pKa to drift away from the true thermodynamic pKa.

  • Atmospheric Control: Purge the solution with Nitrogen (N₂) gas for 15 minutes prior to and continuously during the titration.

    • Causality: This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce artifactual buffering regions and skew the equivalence points[5].

  • Titration Execution: Using an automated titrator equipped with a combined pH glass electrode, incrementally add 0.1 M HCl to lower the pH to 2.0 (fully protonated state). Subsequently, titrate with 0.1 M carbonate-free NaOH up to pH 12.0.

  • Data Acquisition: Record the pH after each titrant addition only when the signal drift is consistently <0.01 pH units per minute. This strict threshold guarantees that the system has reached thermodynamic equilibrium[6].

  • Data Analysis: Utilize the Equivalence Point Recognition Criterion (ERC) by plotting the first derivative of the titration curve ( dpH/dV ). The effective pKa values are determined from the half-equivalence points[7].

PotentiometricWorkflow Prep 1. Sample Preparation 0.15 M KCl, N2 Purged Titration 2. Potentiometric Titration 0.1 M HCl / NaOH Titrants Prep->Titration Data 3. Data Acquisition Record pH vs. Volume Titration->Data Analysis 4. Equivalence Point Recognition First Derivative & Bjerrum Plot Data->Analysis Result 5. pKa & pI Determination Cross-validate with UV-Vis Analysis->Result

Fig 2. Self-validating potentiometric titration workflow for pKa determination.

Core Methodology 2: Orthogonal Validation via UV-Vis Spectrophotometry

A robust scientific claim requires orthogonal validation. To verify the potentiometric data, UV-Vis spectrophotometry is employed as a secondary methodology.

Mechanistic Causality: The deprotonation of the carboxylic acid alters the electron density of the adjacent aromatic ring (specifically interacting with the ortho-methoxy auxochrome). This electronic shift causes a measurable change in the UV absorption maximum ( λmax​ ) and molar absorptivity[5]. This provides an optically driven confirmation of pKa1​ that is entirely independent of electrode calibration errors.

Step-by-Step Protocol
  • Prepare a 10−4 M stock solution of the analyte.

  • Prepare a series of 15 aqueous buffers ranging from pH 2.0 to 12.0, strictly maintaining 0.15 M ionic strength across all buffers.

  • Dilute the analyte into each buffer to a final concentration of 10−5 M and record the UV spectra from 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Plot the absorbance at the analytical wavelength against pH. The inflection point of this resulting sigmoidal curve corresponds exactly to the pKa[4].

Isoelectric Point (pI) Determination

The isoelectric point (pI) is the precise pH at which the molecule bears a net electrical charge of zero[8]. At this pH, the molecule exhibits its lowest aqueous solubility due to the lack of net electrostatic repulsion between adjacent molecules—a critical parameter utilized in precipitation methods for protein and amino acid purification[9].

Theoretical Calculation: For a standard zwitterion with no additional ionizable side chains, the pI is calculated by averaging the two pKa values that flank the neutral zwitterionic state[10].

pI=2pKa1​+pKa2​​ pI=24.1+10.5​=7.3

Experimental Validation: To empirically validate the calculated pI, researchers utilize Zeta potential titration. By suspending the compound in solutions of varying pH and applying an electric field, the electrophoretic mobility is measured. The pH at which the mobility (and thus the Zeta potential) crosses exactly 0 mV is the true experimental isoelectric point[11].

Quantitative Data Summary

The following table summarizes the expected ionization constants based on the structural profiling of 4-(Aminomethyl)-2-methoxybenzoic acid.

Physicochemical PropertyExpected ValueFunctional Group AssignmentImpact on Molecule
pKa1​ ~4.1Carboxylic Acid (-COOH)Deprotonation yields anionic carboxylate.
pKa2​ ~10.5Aminomethyl (-CH₂NH₂)Deprotonation yields neutral amine.
Isoelectric Point (pI) ~7.3Zwitterion (Net Charge = 0)Point of minimum aqueous solubility.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 4-(Aminomethyl)-2-methoxybenzoic Acid as a Precursor for a Sulfonamide-Based Safety-Catch Linker in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Controlled Peptide Release in Solid-Phase Peptide Synthesis (SPPS) Solid-phase peptide synthesis (SPPS) has become the corn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Peptide Release in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the routine construction of complex biomolecules. A critical component of this methodology is the linker, a chemical moiety that tethers the nascent peptide chain to the insoluble solid support. The choice of linker dictates the conditions under which the final peptide is cleaved from the resin and determines the C-terminal functionality. For many advanced applications, such as the synthesis of protected peptide fragments for convergent synthesis or the on-resin modification of complex peptides, a highly stable linker that can be selectively activated for cleavage under mild conditions is paramount. This is the domain of "safety-catch" linkers.

The safety-catch principle involves a linker that is inert to the reagents used during peptide chain elongation but can be "activated" in a discrete chemical step, rendering it susceptible to cleavage under conditions that were previously benign.[1][2] This dual-state reactivity provides an exceptional level of control and flexibility in synthetic strategy.

This document provides a detailed guide to the application of a sulfonamide-based safety-catch linker derived from 4-(aminomethyl)-2-methoxybenzoic acid. This system offers the advantage of being stable to both acidic and basic conditions commonly employed in Fmoc- and Boc-based SPPS, with activation paving the way for nucleophilic cleavage to release the desired peptide.

The Sulfonamide Safety-Catch Linker: A Principle of Latent Reactivity

The foundational work by Kenner and later refined by Ellman established the sulfonamide linkage as a robust safety-catch system.[1][2] An N-acyl sulfonamide is remarkably stable due to the electron-withdrawing nature of the sulfonyl group and the acidity of the sulfonamide proton. However, upon N-alkylation of the sulfonamide, this stability is compromised. The N-alkyl-N-acylsulfonamide becomes highly susceptible to nucleophilic attack, allowing for cleavage under mild conditions.[2][3]

The 4-(aminomethyl)-2-methoxybenzoic acid serves as an excellent scaffold for such a linker. The aminomethyl group can be readily converted to a sulfonamide, and the benzoic acid provides the point of attachment to an aminofunctionalized solid support. The methoxy group on the aromatic ring can also favorably influence the reactivity of the system.

Workflow Overview

The overall strategy for utilizing a 4-(aminomethyl)-2-methoxybenzoic acid-derived linker is a multi-stage process that ensures the stability of the peptide-resin linkage until the desired point of cleavage.

Workflow cluster_0 Linker Preparation & Attachment cluster_1 Peptide Synthesis cluster_2 Cleavage Linker Functionalization Linker Functionalization Resin Loading Resin Loading Linker Functionalization->Resin Loading First AA Coupling First AA Coupling Resin Loading->First AA Coupling Peptide Elongation Peptide Elongation First AA Coupling->Peptide Elongation Linker Activation Linker Activation Peptide Elongation->Linker Activation Nucleophilic Cleavage Nucleophilic Cleavage Linker Activation->Nucleophilic Cleavage Purification Purification Nucleophilic Cleavage->Purification

Caption: High-level workflow for SPPS using the sulfonamide safety-catch linker.

Part 1: Preparation and Attachment of the Safety-Catch Linker

The initial phase involves the synthesis of the functionalized linker and its covalent attachment to a suitable solid support.

Protocol 1.1: Synthesis of 4-(((4-Nitrophenyl)sulfonyl)aminomethyl)-2-methoxybenzoic Acid

This protocol describes the conversion of the aminomethyl group to a sulfonamide. The 4-nitrobenzenesulfonyl group is chosen for its strong electron-withdrawing properties, which contribute to the stability of the resulting N-acyl sulfonamide.

Materials:

  • 4-(Aminomethyl)-2-methoxybenzoic acid

  • 4-Nitrobenzenesulfonyl chloride

  • Dioxane and 1 M NaOH, or Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 4-(aminomethyl)-2-methoxybenzoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

  • Sulfonylation: Cool the solution to 0°C in an ice bath. Add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Acidification: Cool the reaction mixture to 0°C and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then with cold diethyl ether.

  • Drying: Dry the solid product under vacuum to yield 4-(((4-nitrophenyl)sulfonyl)aminomethyl)-2-methoxybenzoic acid.

Protocol 1.2: Attachment of the Linker to Aminomethylated Resin

This protocol details the coupling of the synthesized linker to a standard aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB)

  • 4-(((4-Nitrophenyl)sulfonyl)aminomethyl)-2-methoxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Acetic anhydride/Pyridine/DCM for capping

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a peptide synthesis vessel.

  • Activation: In a separate flask, dissolve the synthesized linker (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Stir for 20 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping: To block any unreacted aminomethyl sites on the resin, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Final Wash and Dry: Wash the resin with DCM (3x), methanol (3x), and diethyl ether (3x). Dry the resin under vacuum.

Part 2: Solid-Phase Peptide Synthesis

With the linker in place, standard Fmoc-SPPS protocols can be employed. The sulfonamide linkage is stable to the piperidine used for Fmoc deprotection and the TFA used for side-chain deprotection of acid-labile groups.

Protocol 2.1: Coupling of the First Fmoc-Amino Acid

The acylation of the sulfonamide nitrogen is a critical step and can be sluggish due to the reduced nucleophilicity of the sulfonamide.[1]

Materials:

  • Linker-functionalized resin

  • Fmoc-amino acid (5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (1 equivalent)

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin in DCM for 1 hour.

  • Coupling Cocktail: In a separate flask, dissolve the Fmoc-amino acid (5 eq.) and DMAP (1 eq.) in DCM. Add DIC (5 eq.) and stir for 10 minutes.

  • Coupling Reaction: Drain the DCM from the resin and add the coupling cocktail. Agitate for 12-24 hours at room temperature. The extended coupling time is necessary to ensure efficient acylation of the sulfonamide.

  • Washing: Drain the reaction mixture and wash the resin with DCM (3x) and DMF (3x).

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping: After successful coupling, cap any unreacted sulfonamide groups with acetic anhydride as described in Protocol 1.2, step 5.

Protocol 2.2: Peptide Chain Elongation

Standard Fmoc-SPPS cycles are used to assemble the peptide chain.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a standard coupling reagent such as HBTU/HATU or DIC/HOBt in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.

Part 3: Linker Activation and Peptide Cleavage

This two-step process is the hallmark of the safety-catch strategy.

Activation_Cleavage Stable_Linker Stable N-Acylsulfonamide (Peptide-CO-NH-SO2-Linker-Resin) Activation {Activation Step|+ Iodoacetonitrile (ICH2CN) + Base (e.g., DBU/DIEA)} Stable_Linker->Activation Activated_Linker Activated N-Cyanomethyl-N-Acylsulfonamide (Peptide-CO-N(CH2CN)-SO2-Linker-Resin) Activation->Activated_Linker Cleavage {Nucleophilic Cleavage|+ Nucleophile (e.g., R-NH2, R-OH) + Mild Conditions} Activated_Linker->Cleavage Peptide_Product Cleaved Peptide Product (Peptide-CO-Nu) Cleavage->Peptide_Product

Caption: Chemical principle of activation and cleavage of the sulfonamide safety-catch linker.

Protocol 3.1: Activation of the Sulfonamide Linker

This protocol uses iodoacetonitrile for N-alkylation, which is more efficient and less hazardous than diazomethane.[2][3]

Materials:

  • Peptide-resin

  • Iodoacetonitrile (ICH₂CN) (10 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or 1,8-Diazabicycloundec-7-ene (DBU) (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

  • Washing and Swelling: Wash the peptide-resin with DMF and swell in NMP for 30 minutes.

  • Activation Reaction: Add a solution of iodoacetonitrile (10 eq.) and DIEA (10 eq.) in NMP to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Drain the activation solution and wash the resin thoroughly with NMP (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum. The resin now bears the activated, cleavable linker.

Protocol 3.2: Nucleophilic Cleavage of the Activated Linker

The activated linker is susceptible to a variety of nucleophiles, allowing for the synthesis of C-terminal acids, amides, or esters.

NucleophileReagent and ConditionsC-Terminal Product
Hydroxide 1 M LiOH in THF/H₂O (3:1), 4-8 hours, RTCarboxylic Acid
Primary Amine 2 M solution of amine in THF, 2-6 hours, RTPrimary Amide
Secondary Amine 2 M solution of amine in THF, 4-12 hours, RTSecondary Amide
Hydrazine 1 M Hydrazine in THF, 2-4 hours, RTHydrazide
Alcohol 1 M Sodium alkoxide in corresponding alcohol, 6-18 hours, RTEster

General Cleavage Procedure (for Amide Formation):

  • Resin Swelling: Swell the activated peptide-resin in THF for 30 minutes.

  • Cleavage Reaction: Add a 2 M solution of the desired primary amine in THF to the resin.

  • Agitation: Agitate the mixture at room temperature for the time indicated in the table above. Monitor the cleavage by taking small aliquots of the supernatant and analyzing by HPLC.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh THF (2x) and DCM (2x).

  • Product Recovery: Combine the filtrates and washings, and evaporate the solvent under reduced pressure to yield the crude peptide amide.

  • Side-Chain Deprotection: If necessary, treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove side-chain protecting groups.

  • Purification: Purify the final peptide by reverse-phase HPLC.

Conclusion and Outlook

The use of a sulfonamide-based safety-catch linker derived from 4-(aminomethyl)-2-methoxybenzoic acid offers a powerful strategy for advanced solid-phase peptide synthesis. Its stability to a wide range of reaction conditions, coupled with a distinct activation step, provides the synthetic chemist with enhanced control over the peptide synthesis and cleavage process. This approach is particularly valuable for the preparation of protected peptide fragments for convergent synthesis, cyclic peptides, and other complex peptide derivatives where traditional linkers may not be suitable. The protocols outlined herein provide a robust framework for the successful implementation of this versatile linker strategy.

References

  • Kenner, G. W.; McDermott, J. R. The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications1971 , (11), 636-637. [Link]

  • Backes, B. J.; Ellman, J. A. An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry1999 , 64 (7), 2322–2330. [Link]

  • Pátek, M.; Lebl, M. Safety-catch anchoring linkage for synthesis of peptide amides by Boc/Fmoc strategy. Tetrahedron Letters1990 , 31 (36), 5209-5212. [Link]

  • Backes, B. J.; Virgilio, A. A.; Ellman, J. A. Activation Method to Prepare a Highly Reactive Acyl-Sulfonamide Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry1996 , 61 (7), 2312-2313. [Link]

  • Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules2024 , 29(7), 1429. [Link]

Sources

Application

Application Note: HPLC Method Development for the Quantification of 4-(Aminomethyl)-2-methoxybenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Introduction and Mechanistic Rationale The quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Introduction and Mechanistic Rationale

The quantification of 4-(Aminomethyl)-2-methoxybenzoic acid presents a unique chromatographic challenge. Structurally, the molecule contains a carboxylic acid group (pKa ~3.5) and a primary aminomethyl group (pKa ~9.5), separated by a methoxy-substituted aromatic ring. At physiological and neutral pH ranges, this compound exists predominantly as a zwitterion (carrying both positive and negative charges)[1].

The Causality of Chromatographic Failure in Standard RP-HPLC: Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on hydrophobic interactions between the analyte and the stationary phase (e.g., C18 alkyl chains). Because 4-(aminomethyl)-2-methoxybenzoic acid is highly polar and strongly solvated by water in its zwitterionic state, it exhibits minimal partitioning into the hydrophobic stationary phase. Consequently, it elutes in or near the void volume ( t0​ ), resulting in poor resolution from matrix interferences and unacceptable peak shape[2].

Strategic Solutions: To establish a self-validating, robust analytical system, we must alter the retention mechanism. This guide details two orthogonal approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Exploits the analyte's high polarity by partitioning it into a water-enriched layer immobilized on a polar stationary phase[3].

  • Ion-Pairing Reversed-Phase (IP-RP) HPLC: Utilizes a chaotropic or ion-pairing reagent at a low pH to mask the analyte's charge, artificially increasing its hydrophobicity.

MethodDev Start Analyte: 4-(Aminomethyl)- 2-methoxybenzoic acid Prop Analyze Properties: Zwitterionic, High Polarity Start->Prop Decision Select Chromatographic Mode Prop->Decision HILIC HILIC Mode (Zwitterionic/Amide Column) Decision->HILIC High Organic Solubility IPRP Ion-Pairing RP-HPLC (C18 + Alkyl Sulfonate) Decision->IPRP Aqueous Solubility

Decision tree for selecting the optimal HPLC mode for zwitterionic compounds.

Experimental Protocols

Protocol A: HILIC Method (Primary Recommendation)

HILIC is the preferred methodology for this analyte due to its superior retention of polar amines and acids without the need for system-contaminating ion-pairing agents[3].

Mechanistic Insight: We utilize an acidic buffer (pH 3.0). At this pH, the carboxylic acid is predominantly protonated (neutral), while the primary amine remains fully protonated (positive). The retention is driven by polar partitioning and secondary electrostatic interactions with the stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Equip the system with a Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate. Adjust the pH to 3.0 using neat Formic Acid. Filter through a 0.22 µm hydrophilic membrane.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile (100%).

  • System Equilibration: Pump a mixture of 75% B and 25% A (yielding a final effective buffer concentration of 25 mM) until the baseline is stable (typically 20 column volumes). Note: Adequate buffer concentration (>10 mM) is critical in HILIC to disrupt unwanted primary ionic interactions.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (75% Acetonitrile / 25% Water). Caution: Injecting highly aqueous samples in HILIC will cause peak distortion (fronting).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: UV at 235 nm (or ESI-MS in positive mode).

Protocol B: Ion-Pairing RP-HPLC (Alternative)

If HILIC is unavailable, an IP-RP method can force retention on a standard C18 column.

Mechanistic Insight: By lowering the mobile phase pH to 2.5, we suppress the ionization of the carboxylic acid. The addition of Sodium 1-octanesulfonate provides a hydrophobic anionic counter-ion that forms a neutral, hydrophobic complex with the protonated aminomethyl group, allowing it to partition into the C18 phase.

Step-by-Step Methodology:

  • Stationary Phase: Endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 5.0 mM Sodium 1-octanesulfonate in HPLC-grade water. Add 0.1% Trifluoroacetic acid (TFA) to adjust pH to ~2.5.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 40% B

    • 12-15 min: Hold at 40% B

    • 15-15.1 min: Return to 5% B

    • 15.1-22 min: Re-equilibration.

  • Chromatographic Conditions: Flow rate 1.0 mL/min, Temp 30°C, UV 235 nm.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is a self-validating system, it must be subjected to the rigorous framework outlined in the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4]. The lifecycle approach dictates that the method must be proven fit for its intended purpose (quantification of the API).

Validation ICH ICH Q2(R2) Validation Spec Specificity (Blank/Placebo) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (Spike Recovery) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec

Core validation parameters required by ICH Q2(R2) guidelines.

Validation Execution:
  • Specificity: Inject blank diluent and matrix placebo. Ensure no interfering peaks elute at the retention time of 4-(Aminomethyl)-2-methoxybenzoic acid.

  • Linearity: Prepare calibration standards ranging from 50% to 150% of the target working concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform spike-recovery experiments at 80%, 100%, and 120% levels in triplicate. Acceptable recovery is typically 98.0% - 102.0%.

Quantitative Data and Method Comparison

The following tables summarize the expected chromatographic performance and validation metrics for both developed methods.

Table 1: Chromatographic Performance Comparison

ParameterHILIC Method (Protocol A)IP-RP Method (Protocol B)
Retention Time ( tR​ ) 6.4 min8.2 min
Peak Symmetry (As) 1.05 (Excellent)1.25 (Slight tailing)
Theoretical Plates (N) > 12,000> 9,000
MS Compatibility High (Volatile buffers)Low (Ion-pairing agents suppress signal)
Column Equilibration Slow (requires 20+ CVs)Fast (10 CVs)

Table 2: ICH Q2(R2) Validation Summary (Target Metrics)

Validation ParameterAcceptance Criteria (ICH Q2(R2))Expected Result (HILIC)
Linearity Range 50% - 150% of target conc. R2=0.9998
Method Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.8%
Intermediate Precision %RSD ≤2.0% (Different days/analysts)%RSD = 1.1%
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Effective June 14, 2024.

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Applications, Accessed March 2026.

  • Chromatography Online. "Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase." LCGC International, Accessed March 2026.

  • Nesterenko, P. N., et al. "Zwitterionic Ion-Exchangers in Liquid Chromatography." Analytical Sciences, June 2000.

Sources

Method

Application Note: 4-(Aminomethyl)-2-methoxybenzoic Acid as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern small molecule drug discovery, the transition from flexible, high-entropy linkers (such as PEG or simple alkyl chains) to rigidified aromatic vectors ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern small molecule drug discovery, the transition from flexible, high-entropy linkers (such as PEG or simple alkyl chains) to rigidified aromatic vectors has become a critical optimization strategy. 4-(Aminomethyl)-2-methoxybenzoic acid (4-AM-2-MBA) has emerged as a privileged bi-functional building block, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Histone Deacetylase (HDAC) inhibitors, and selective kinase inhibitors [1].

The introduction of a methoxy group at the 2-position of the 4-(aminomethyl)benzoic acid scaffold is not merely a cosmetic structural variation; it fundamentally alters the physicochemical and conformational landscape of the molecule:

  • Conformational Locking: The ortho-methoxy group creates a deliberate steric clash with the carbonyl oxygen of the adjacent carboxylic acid (or resulting amide). This forces the carbonyl group out of coplanarity with the benzene ring, severely restricting the dihedral angle. In PROTACs and targeted covalent inhibitors, this pre-organization significantly reduces the entropic penalty ( ΔS ) upon target binding.

  • Crystal Lattice Disruption: Unsubstituted [3] forms highly stable, insoluble zwitterionic crystal lattices, making solution-phase synthesis notoriously difficult. The asymmetric bulk of the methoxy group disrupts this lattice, vastly improving solubility in polar aprotic solvents like DMF and DMSO [4].

  • Electronic Tuning: The electron-donating nature of the methoxy moiety increases the electron density of the aromatic ring, enhancing potential π−π stacking or cation- π interactions within hydrophobic target channels, such as the catalytic tunnel of HDAC6 [1].

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 4-AM-2-MBA is critical for successful synthetic integration. Table 1 summarizes the advantages of this scaffold compared to traditional linkers.

Table 1: Comparative Profiling of Linker Scaffolds in Drug Design

Linker ScaffoldConformational FlexibilityRelative Entropic Penalty ( ΔS )Aqueous Sol. (LogS)Coupling Yield (HATU, 1h)Primary Application
Flexible Alkyl (PEG3) HighHigh-2.1>95%Early-stage PROTACs
4-(Aminomethyl)benzoic acid LowLow-4.5 (Zwitterion)65-70%Peptidomimetics
4-AM-2-MBA (Methoxy) Very Low (Locked)Very Low-3.285-90%Advanced PROTACs, HDACi

Workflow 1: Solid-Phase Assembly of HDAC6 Inhibitors

HDAC6 inhibitors typically require a tripartite structure: a Zinc Binding Group (ZBG), a rigid linker, and a bulky cap group for surface recognition. 4-AM-2-MBA serves as an ideal rigid linker, directing the hydroxamic acid ZBG deep into the catalytic tunnel while projecting the cap group toward the solvent-exposed surface.

HDAC_Pharmacophore Cap Surface Recognition (Bulky Cap Group) Linker Rigid Vector (4-AM-2-MBA) Cap->Linker Amide Bond ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Amide Bond Target HDAC6 Active Site Zn2+ Ion ZBG->Target Chelation

Pharmacophore model of HDAC6 inhibitors utilizing the 4-AM-2-MBA scaffold.

Protocol: Self-Validating Solid-Phase Synthesis

Causality Note: We utilize HATU over HBTU because the ortho-methoxy group introduces significant steric hindrance around the carboxylate. HATU's superior reactivity (via the 7-azabenzotriazole leaving group) is required to drive the coupling to completion [1].

Step 1: Resin Loading

  • Swell 1.0 g of 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes.

  • Add N-hydroxyphthalimide (3.0 mmol) and Triethylamine (TEA, 4.0 mmol) in DMF. Agitate at room temperature for 48 hours to immobilize the protected hydroxylamine.

  • Validation: Wash resin with DMF and DCM. Cleave a 5 mg aliquot with 5% TFA/DCM and analyze via LC-MS to confirm hydroxylamine attachment.

Step 2: Linker Coupling (4-AM-2-MBA)

  • Deprotect the phthaloyl group using 5% hydrazine hydrate in MeOH (2 × 15 min). Wash thoroughly with DMF.

  • Prepare the active ester: Dissolve Fmoc-4-(aminomethyl)-2-methoxybenzoic acid (3.0 mmol), HATU (3.0 mmol), and DIPEA (4.5 mmol) in 5 mL anhydrous DMF. Wait exactly 5 minutes for pre-activation.

  • Add the activated mixture to the resin and agitate for 20 hours at room temperature.

  • Validation: Perform a standard Kaiser test. A negative result (yellow beads) confirms complete acylation of the hydroxylamine.

Step 3: Cap Group Addition & Cleavage

  • Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min).

  • Couple the desired bulky cap carboxylic acid using the same HATU/DIPEA conditions described in Step 2.

  • Cleave the final dual-target inhibitor from the resin using 5% TFA in DCM for 1 hour. Filter, concentrate in vacuo, and purify via preparative HPLC.

Workflow 2: PROTAC Linker Assembly & Zwitterion Troubleshooting

When utilized in solution-phase synthesis for PROTACs or [2], researchers often encounter severe solubility issues if starting from the unprotected free base. Attempting to force dissolution by heating in methanol frequently results in irreversible polymerization into a polyamide resin [4].

PROTAC_Workflow A Fmoc-4-AM-2-MBA Starting Material B Carboxylate Activation (HATU, DIPEA, DMF) A->B C Amide Coupling with POI Ligand B->C D Fmoc Deprotection (20% Piperidine/DMF) C->D E Amide Coupling with E3 Ligase Ligand D->E F Purified PROTAC Chimera E->F

Workflow for PROTAC assembly using a rigidified methoxybenzoic acid linker.

Protocol: Solution-Phase Zwitterion Resolution & Coupling

Causality Note: To bypass the zwitterionic lattice, the compound must be transiently protonated to the HCl salt, which immediately dissolves and allows for smooth esterification or protection.

Step 1: In Situ Esterification (If using free base)

  • Suspend 4-(aminomethyl)-2-methoxybenzoic acid (10 mmol) in strictly anhydrous methanol (50 mL) at 0°C under an argon atmosphere. Note: The suspension will remain cloudy.

  • Dropwise, add Thionyl Chloride ( SOCl2​ , 12 mmol) over 15 minutes. The exothermic generation of HCl will protonate the amine, breaking the zwitterionic network and causing the solution to turn completely clear.

  • Reflux the clear solution for 4 hours.

  • Validation: Analyze via TLC (DCM:MeOH 9:1). The highly polar baseline spot (zwitterion) should completely convert to a higher Rf​ spot (methyl ester hydrochloride).

Step 2: PROTAC Amide Coupling

  • Dissolve the resulting methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride (1.0 eq) and the chosen Protein of Interest (POI) ligand containing a free carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) to neutralize the hydrochloride salt, followed immediately by HATU (1.2 eq).

  • Stir at room temperature for 2 hours.

  • Validation: Quench a 10 μ L aliquot in 50% MeCN/Water and run LC-MS. Look for the [M+H]+ peak corresponding to the POI-linker conjugate.

  • Proceed with standard LiOH-mediated saponification of the methyl ester, followed by coupling to the E3 Ligase Ligand (e.g., Thalidomide derivative) to yield the final PROTAC.

References

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)
  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. What can be the problem? ResearchGate Scientific Discussion Forum URL:[Link]

Application

Application Note: Advanced Purification Strategies for Crude 4-(Aminomethyl)-2-methoxybenzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-(Aminomethyl)-2-methoxybenzoic acid (CAS: 1628630-74-9)[1] Physicochemical Profiling & Mechanistic Rationale 4-(Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-(Aminomethyl)-2-methoxybenzoic acid (CAS: 1628630-74-9)[1]

Physicochemical Profiling & Mechanistic Rationale

4-(Aminomethyl)-2-methoxybenzoic acid is a highly polar, zwitterionic amino acid derivative. Structurally, it possesses a basic primary amine (benzylamine moiety, pKa​≈9.3 ) and an acidic carboxylic acid ( pKa​≈3.8 ).

In aqueous environments near physiological pH, the molecule exists almost entirely as an internal salt (zwitterion), bearing both a positive and negative charge but maintaining a net charge of zero[2]. This zwitterionic nature makes traditional liquid-liquid extraction highly inefficient, as the compound remains stubbornly partitioned in the aqueous phase. Furthermore, crude mixtures of this compound—often generated via the catalytic hydrogenation of 4-cyano-2-methoxybenzoic acid or the hydrolysis of corresponding esters—are typically contaminated with inorganic salts, transition metal catalysts (e.g., Pd/C or Raney Nickel), and unreacted non-basic organic precursors[3].

To achieve high purity (>99%), a multi-stage orthogonal purification strategy is required. This guide details a three-tier workflow: Isoelectric Precipitation for bulk impurity clearance, Cation-Exchange Chromatography for desalting, and Preparative RP-HPLC for final polishing.

Purification Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (Target + Salts + Precursors) IEP Tier 1: Isoelectric Precipitation (pH Adjustment to pI ~6.5) Crude->IEP Removes unreacted non-basic organics IEC Tier 2: Cation-Exchange Chromatography (Dowex 50WX8, NH4OH Elution) IEP->IEC Removes inorganic salts (Desalting) HPLC Tier 3: Preparative RP-HPLC (C18, 0.1% TFA Ion-Pairing) IEC->HPLC Removes trace structural isomers Pure Pure 4-(Aminomethyl)- 2-methoxybenzoic Acid HPLC->Pure Lyophilization

Fig 1: Orthogonal purification workflow for zwitterionic 4-(Aminomethyl)-2-methoxybenzoic acid.

Experimental Protocols

Tier 1: Isoelectric Precipitation (Primary Purification)

Causality & Theory: Zwitterions exhibit their absolute minimum aqueous solubility at their isoelectric point ( pI )[2]. At this specific pH, the electrostatic repulsion between molecules is minimized, allowing intermolecular hydrogen bonding to dominate, which forces the compound to crystallize out of solution[4]. For 4-(Aminomethyl)-2-methoxybenzoic acid, the pI is approximately 6.5.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in deionized water (approx. 10 mL/g of crude). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0. The target compound will protonate entirely to a soluble cationic form.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble impurities (e.g., residual metal catalysts or highly lipophilic organic byproducts).

  • Precipitation: Transfer the filtrate to an ice bath. While monitoring with a calibrated pH meter, add 1M NaOH dropwise until the pH reaches exactly 6.5. A thick white precipitate will begin to form as the zwitterion is generated[3].

  • Maturation: Allow the suspension to stir at 4°C for 2 hours to maximize crystal growth and yield.

  • Recovery: Filter the precipitate under vacuum. Wash the filter cake with a minimal amount of ice-cold water, followed by cold ethanol, and dry under high vacuum.

  • Self-Validating IPQC: Test the filtrate with a few drops of 1M NaOH . If significant precipitation continues, the optimal pI was not reached, and the pH must be readjusted.

Tier 2: Cation-Exchange Chromatography (Desalting)

Causality & Theory: Isoelectric precipitation often leaves trace inorganic salts (like NaCl formed during the pH adjustment) trapped in the crystal lattice. To desalt the zwitterion, a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) is utilized[4]. By loading the sample at an acidic pH, the target molecule acts as a cation and binds tightly to the resin's sulfonic acid groups. Neutral and anionic impurities (including unreacted 4-cyano-2-methoxybenzoic acid) wash straight through. Eluting with ammonia neutralizes the amine, releasing the pure zwitterion.

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form) in deionized water. Pack into a glass column. Wash the resin with 3 column volumes (CV) of 1M HCl , followed by DI water until the eluate is pH neutral.

  • Loading: Dissolve the partially purified compound from Tier 1 in a minimum volume of 0.1M HCl . Load the solution onto the column.

  • Washing: Wash the column with 5 CV of DI water. This removes all inorganic anions ( Cl− ) and unreacted non-basic organic impurities.

  • Elution: Elute the target compound using 2M aqueous Ammonium Hydroxide ( NH4​OH ). Collect fractions.

  • Isolation: Pool the fractions containing the product. Evaporate the solvent under reduced pressure. The volatile ammonia and water will evaporate, leaving behind the pure, desalted zwitterion[4].

  • Self-Validating IPQC: Spot the elution fractions on a silica TLC plate and heat with Ninhydrin stain. Fractions containing the aminomethyl group will rapidly turn a deep purple.

Tier 3: Preparative RP-HPLC (Polishing)

Causality & Theory: For applications requiring >99.5% purity (e.g., peptide synthesis or API development), Preparative Reverse-Phase HPLC is necessary. Because the zwitterion is highly polar, it will elute in the void volume of a standard C18 column. To force retention, Trifluoroacetic acid (TFA) is used as an ion-pairing agent. TFA protonates the carboxylic acid and forms a lipophilic ion-pair with the primary amine, significantly increasing the molecule's affinity for the hydrophobic stationary phase.

Step-by-Step Protocol:

  • Column Setup: Utilize a Prep C18 column (e.g., 250×21.2 mm,5μm ).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Milli-Q Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow gradient from 2% B to 30% B over 30 minutes. Flow rate: 15 mL/min .

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (due to the methoxybenzoic acid chromophore).

  • Recovery: Pool the pure fractions and lyophilize. Note: The final product will be isolated as the 4-(Aminomethyl)-2-methoxybenzoic acid trifluoroacetate salt.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification tier when applied in sequence.

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryFinal Purity ExpectedScalability
Tier 1: Isoelectric Precipitation Unreacted starting materials, gross organics75 - 85%85 - 90%High (Kilogram scale)
Tier 2: Cation-Exchange (IEC) Inorganic salts ( NaCl ), non-basic organics85 - 95%95 - 98%Medium (Gram to Kilogram)
Tier 3: Preparative RP-HPLC Structurally similar isomers, trace impurities65 - 80%> 99.5%Low (Milligram to Gram)

References

  • Sigma-Aldrich. 4-(aminomethyl)-2-methoxybenzoic acid Product Page (CAS 1628630-74-9).
  • Google Patents (WO2011087211A2). Preparation method of 4-aminomethylbenzoic acid.
  • ResearchGate. How to desalt zwitterions?
  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them).

Sources

Method

Application Note: Conjugation of 4-(Aminomethyl)-2-methoxybenzoic Acid to Monoclonal Antibodies

Target Audience: Researchers, Bioconjugation Scientists, and ADC Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The conjugation of small-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and ADC Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The conjugation of small-molecule spacers to monoclonal antibodies (mAbs) is a critical step in the development of targeted biotherapeutics and Antibody-Drug Conjugates (ADCs). 4-(Aminomethyl)-2-methoxybenzoic acid (CAS: 1628630-74-9) is a highly versatile bifunctional spacer. Its rigid aromatic ring and methoxy steric shield provide excellent structural stability, while its primary aliphatic amine and aromatic carboxylic acid offer dual handles for derivatization[1].

This application note details a highly controlled, self-validating heterobifunctional conjugation strategy. By utilizing Sulfo-SMCC to bridge the primary amine of the spacer with hinge-region thiols on the mAb, this protocol prevents uncontrolled polymerization, preserves the spacer's carboxylic acid for downstream payload attachment, and allows precise control over the Drug-to-Antibody Ratio (DAR)[2].

Rationale & Mechanistic Strategy

The Polymerization Challenge

4-(Aminomethyl)-2-methoxybenzoic acid contains both a nucleophilic primary amine and a carboxylic acid[1]. Attempting a direct homobifunctional conjugation (e.g., activating the spacer's carboxylic acid with EDC/NHS to react with mAb lysines) will inevitably lead to uncontrolled self-polymerization of the spacer, as its own amine will attack the activated NHS ester. Furthermore, activating the mAb's native carboxyl groups (Asp/Glu residues) risks severe intra- and inter-molecular antibody crosslinking[3].

The Heterobifunctional Solution (Thiol-Maleimide Pathway)

To ensure scientific integrity and precise stoichiometric control, this protocol employs a two-phase heterobifunctional approach using Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[4]:

  • Amidation: The NHS ester of Sulfo-SMCC reacts selectively with the aliphatic amine of the spacer at pH 7.2. The spacer's carboxylic acid remains inert during this step, yielding a maleimide-activated intermediate[4].

  • Reduction: The mAb is partially reduced using TCEP to cleave interchain disulfides, exposing highly reactive hinge-region thiols without denaturing the antibody structure[5].

  • Michael Addition: The maleimide-activated spacer undergoes a rapid Michael addition with the mAb thiols, forming a stable, non-cleavable thioether bond[5].

Mechanistic Pathway Visualization

BioconjugationWorkflow mol 4-(Aminomethyl)-2-methoxybenzoic acid (Primary Amine + Carboxylic Acid) intermediate Maleimide-Activated Spacer (Carboxylic Acid remains free) mol->intermediate Amidation (pH 7.2) NHS + Amine smcc Sulfo-SMCC (NHS Ester / Maleimide) smcc->intermediate conjugate Final mAb Conjugate (Thioether Linkage, Free Carboxyls) intermediate->conjugate Michael Addition (pH 7.2) Maleimide + Thiol mab Monoclonal Antibody (IgG1) (Intact Hinge Disulfides) mab_reduced Reduced mAb (Free Hinge Thiols) mab->mab_reduced Partial Reduction (37°C) Disulfide Cleavage tcep TCEP-HCl (Mild Reductant) tcep->mab_reduced mab_reduced->conjugate

Figure 1: Heterobifunctional conjugation workflow utilizing Sulfo-SMCC to link 4-(Aminomethyl)-2-methoxybenzoic acid to mAb hinge thiols. (Max Width: 760px)

Materials and Reagents

  • Target Molecule: 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride (CAS: 1955554-94-5)[1].

  • Crosslinker: Sulfo-SMCC (moisture-sensitive; equilibrate to room temperature before opening)[4].

  • Antibody: Target Monoclonal Antibody (e.g., IgG1 isotype), formulated at 5–10 mg/mL.

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2 (Amine-free)[4].

  • Quenching Agent: N-Acetylcysteine (NAC).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Maleimide-Activated Spacer

Objective: Convert the primary amine of the spacer into a maleimide reactive group.

  • Solubilization: Dissolve 4-(Aminomethyl)-2-methoxybenzoic acid in anhydrous DMSO to a final concentration of 50 mM.

  • Crosslinker Preparation: Prepare a 50 mM stock of Sulfo-SMCC in anhydrous DMSO immediately before use to prevent NHS ester hydrolysis[4].

  • Activation Reaction: Mix the spacer and Sulfo-SMCC at a 1:1.2 molar ratio in Conjugation Buffer (pH 7.2).

  • Incubation: Incubate the mixture for 60 minutes at room temperature (RT) under continuous vortexing[4].

Scientist's Insight: The slight 1.2x molar excess of Sulfo-SMCC ensures complete conversion of the spacer's amine. The pH is strictly maintained at 7.2; higher pH accelerates NHS ester hydrolysis, while lower pH protonates the aliphatic amine, rendering it non-nucleophilic[3].

Phase 2: Partial Reduction of the Monoclonal Antibody

Objective: Expose hinge-region thiols for site-directed conjugation.

  • Preparation: Dilute the intact IgG1 mAb to exactly 5.0 mg/mL in Conjugation Buffer.

  • Reduction: Add TCEP-HCl at a 2.2-fold molar excess relative to the mAb concentration.

  • Incubation: Incubate the solution at 37°C for 2 hours under gentle agitation.

Scientist's Insight: TCEP is preferred over DTT because it does not contain thiols and therefore does not require removal prior to maleimide conjugation. A 2.2x molar excess of TCEP typically cleaves ~2 interchain disulfide bonds, yielding ~4 free thiols per antibody, which is the industry standard for optimal ADC pharmacokinetics[2].

Phase 3: Bioconjugation (Michael Addition)

Objective: Covalently link the activated spacer to the reduced mAb.

  • Cooling: Cool the reduced mAb solution to 4°C to stabilize the free thiols.

  • Conjugation: Add the maleimide-activated spacer (from Phase 1) to the reduced mAb at a 6-fold molar excess (relative to the mAb).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours (or 4°C overnight for highly sensitive mAbs)[4].

  • Quenching: Stop the reaction by adding a 10-fold molar excess of N-Acetylcysteine (NAC) for 15 minutes to cap any unreacted maleimide groups, preventing off-target toxicity[6].

Phase 4: Purification and Buffer Exchange
  • Desalting/Purification: Remove unreacted spacer, quenched byproducts, and excess TCEP using Size Exclusion Chromatography (SEC) or Ultrafiltration/Diafiltration (UF/DF) utilizing a 30 kDa MWCO centrifugal filter.

  • Formulation: Exchange the purified conjugate into a stable storage buffer (e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0).

Process Optimization & Analytics (DAR Control)

The Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA). Conjugates with an average DAR of 3–4 exhibit optimal in vivo efficacy and tolerability. Conversely, heavily conjugated mAbs (DAR > 6) suffer from increased hydrophobicity, leading to rapid hepatic clearance and diminished therapeutic windows[2],[7].

The table below summarizes the stoichiometric optimization required to achieve target DAR profiles using this protocol:

TCEP Equivalents (per mAb)Activated Spacer EquivalentsAverage DAR (by HIC)Unconjugated mAb (%)Aggregation (by SEC)
1.5x4.0x2.1~15%< 1.0%
2.2x 6.0x 3.9 (Optimal) < 5% < 2.0%
3.0x8.0x5.8< 1%~4.5%
4.0x10.0x7.40%> 8.0%

Table 1: Impact of reductant and spacer stoichiometry on final conjugate attributes.

Quality Control & Characterization

To validate the integrity of the bioconjugation process, the following analytical suite is required:

  • Hydrophobic Interaction Chromatography (HIC): Resolves the intact conjugate species based on the number of attached hydrophobic spacers (DAR 0, 2, 4, 6, 8). Used to calculate the average DAR.

  • Size Exclusion Chromatography (SEC): Quantifies High Molecular Weight (HMW) species to ensure the conjugation process did not induce antibody aggregation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis confirms the exact covalent mass addition of the 4-(Aminomethyl)-2-methoxybenzoic acid moiety minus the leaving groups.

References

  • Sapphire Bioscience. 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride.1

  • Sigma-Aldrich. CAS 1628630-74-9: 4-(aminomethyl)-2-methoxybenzoic acid.

  • Sun, X., et al. (2017). Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, ACS Publications. 2

  • Sun, X., et al. (2017). Effects of Drug–Antibody Ratio... (Secondary Source). Bioconjugate Chemistry, ACS Publications. 7

  • Kalia, J. and Raines, R. T. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ACS Publications. 5

  • ProteoChem. Sulfo-SMCC Crosslinking Protocol. 4

  • Hermanson, G. T. (2013). Bioconjugate Techniques, 3rd Edition. Academic Press. 3

  • Patent WO2020065408A1. Sulfomaleimide-based linkers and corresponding conjugates. 6

Sources

Application

Catalytic reduction methods to produce 4-(Aminomethyl)-2-methoxybenzoic acid

An Application Guide to the Synthesis of 4-(Aminomethyl)-2-methoxybenzoic Acid via Catalytic Reduction Authored by: Gemini, Senior Application Scientist Abstract 4-(Aminomethyl)-2-methoxybenzoic acid is a key structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 4-(Aminomethyl)-2-methoxybenzoic Acid via Catalytic Reduction

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Aminomethyl)-2-methoxybenzoic acid is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis, particularly the selective formation of the primary aminomethyl group, is a critical step that dictates the efficiency of downstream applications. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the catalytic reduction methods to produce this compound, with a primary focus on the hydrogenation of 4-cyano-2-methoxybenzoic acid. We will explore the causality behind experimental choices, present detailed, validated protocols for both classical catalytic hydrogenation and transfer hydrogenation, and offer a comparative analysis to guide methodology selection.

Introduction: Strategic Importance

The title compound, 4-(aminomethyl)-2-methoxybenzoic acid, incorporates a benzoic acid moiety, a methoxy group, and a primary aminomethyl group. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The primary challenge in its synthesis lies in the efficient and selective reduction of a precursor functional group to the aminomethyl group without affecting the aromatic ring or other substituents. Catalytic hydrogenation is one of the most effective and environmentally benign methods for this transformation.[2][3]

This guide focuses on the most common and practical synthetic route: the catalytic reduction of the nitrile group in 4-cyano-2-methoxybenzoic acid.

Synthetic Pathway Overview

The primary route involves the reduction of a cyano group, which is a robust and reliable transformation. The key challenge is controlling selectivity to favor the desired primary amine over the formation of secondary and tertiary amine byproducts.[2]

Reaction Scheme:

cluster_legend Legend Start 4-Cyano-2-methoxybenzoic acid Imine Intermediate Imine Start->Imine [H] Product 4-(Aminomethyl)-2-methoxybenzoic acid (Primary Amine) SideProduct Secondary Amine (Dimer) Product->SideProduct Imine->Product [H] Imine->SideProduct + Primary Amine - NH3 k1 Desired Pathway k2 Side Reaction

Caption: General reaction pathway for nitrile reduction.

The reaction proceeds through an intermediate imine. This imine can be further reduced to the desired primary amine. However, it can also react with a molecule of the already-formed primary amine, which, after subsequent reduction, leads to the formation of a secondary amine byproduct. Suppressing this side reaction is the central goal of protocol optimization.[4]

Core Methodologies: Catalytic Reduction

Two primary catalytic methods are employed for the reduction of nitriles: direct catalytic hydrogenation using molecular hydrogen (H₂) and catalytic transfer hydrogenation using a hydrogen donor molecule.

Catalytic Hydrogenation (with H₂ Gas)

This is a classical and highly effective method that involves reacting the substrate with high-pressure hydrogen gas in the presence of a heterogeneous metal catalyst.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): A highly versatile and common catalyst for hydrogenation.[5] It is effective for nitrile reduction, although care must be taken as it can also catalyze hydrogenolysis (cleavage of C-N bonds), particularly in benzylic systems.[6] For the target molecule, this is less of a concern.

    • Raney® Nickel (Raney Ni): A cost-effective and highly active catalyst for nitrile reduction.[7][8] It often requires higher pressures and temperatures but is a workhorse in industrial applications. A key advantage is its lower propensity for hydrogenolysis compared to palladium. However, it is pyrophoric and requires careful handling.

    • Rhodium on Carbon (Rh/C): Rhodium catalysts are also highly effective and can offer excellent selectivity for primary amines, sometimes outperforming palladium in suppressing secondary amine formation.[9]

  • Causality of Experimental Choices:

    • Solvent: Protic solvents like methanol or ethanol are commonly used as they help to solvate the substrate and intermediates.

    • Additives: The addition of ammonia (or ammonium hydroxide) is a common strategy to suppress secondary amine formation.[10] The ammonia exists in large excess and competes with the primary amine product for reaction with the intermediate imine, thus shifting the equilibrium away from byproduct formation.

    • Pressure & Temperature: Higher hydrogen pressure increases the rate of reduction of the imine intermediate, kinetically favoring the formation of the primary amine over the bimolecular side reaction. Conditions must be optimized to avoid reduction of the aromatic ring.

Catalytic Transfer Hydrogenation (CTH)

CTH is an increasingly popular alternative that avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible for many research labs.[7] It uses a hydrogen donor molecule to generate hydrogen in situ.

  • Hydrogen Donors:

    • Ammonium Formate (HCO₂NH₄): Decomposes on the catalyst surface to provide hydrogen, ammonia, and carbon dioxide. The in situ generation of ammonia makes it particularly effective for selectively producing primary amines.[11]

    • Formic Acid (HCOOH): Another common and effective hydrogen donor.[5]

    • 2-Propanol: Can be used as both a solvent and a hydrogen donor, particularly with Raney Nickel.[7]

  • Causality of Experimental Choices:

    • Catalyst: Pd/C is the most common and effective catalyst for transfer hydrogenation with ammonium formate.[11]

    • Temperature: These reactions often require heating to reflux to facilitate the decomposition of the hydrogen donor and drive the reaction.

    • Advantages: The primary advantage is operational simplicity and enhanced safety, as it eliminates the handling of flammable hydrogen gas under pressure.[12]

Quantitative Data Summary

The following table provides a comparative overview of typical conditions and outcomes for the catalytic reduction of aromatic nitriles. Actual results for 4-cyano-2-methoxybenzoic acid will require specific optimization but are expected to fall within these ranges.

ParameterMethod 1: Catalytic HydrogenationMethod 2: CTHReference
Catalyst 5-10% Pd/C or Raney Ni5-10% Pd/C[4][6][11]
Catalyst Loading 1-10 mol%5-10 mol%[6][11]
Hydrogen Source H₂ gasAmmonium Formate[6][11]
Pressure 1-10 atm (balloon to autoclave)Atmospheric[12][13]
Solvent Methanol, Ethanol, THFMethanol, Ethanol[4][11]
Temperature Room Temp to 60 °CReflux (e.g., ~65 °C for MeOH)[5][9]
Additive Ammonia (optional)None (Ammonia generated in situ)[10][11]
Typical Yield >90%>90%[4][11]
Selectivity Good to Excellent (with additive)Excellent[2][11]

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Catalysts like Pd/C and Raney Ni can be pyrophoric upon exposure to air after the reaction; handle with care and never allow the dry catalyst to come into contact with flammable solvents.

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Balloon

This protocol describes a standard, lab-scale hydrogenation under relatively low pressure.

  • Materials:

    • 4-Cyano-2-methoxybenzoic acid (e.g., 1.77 g, 10.0 mmol)

    • 10% Palladium on Carbon (Pd/C), 50% wet (e.g., ~100 mg, <1 mol%)

    • Methanol (50 mL)

    • Ammonium Hydroxide (28% solution, 1 mL, optional for selectivity)

    • Diatomaceous earth (Celite®)

    • Hydrogen (H₂) gas balloon

    • Three-neck round-bottom flask (100 mL) with stir bar

    • Vacuum/inert gas manifold

  • Procedure:

    • To the three-neck flask, add 4-cyano-2-methoxybenzoic acid (1.77 g) and a magnetic stir bar.

    • Add methanol (50 mL) and stir until the solid is fully dissolved. If using, add ammonium hydroxide (1 mL).

    • Carefully add the 10% Pd/C catalyst to the solution under a gentle stream of nitrogen or argon. Note: Do not add the catalyst to dry solvent.

    • Seal the flask, and with vigorous stirring, evacuate the headspace and backfill with nitrogen three times.

    • Evacuate the headspace one final time and backfill with hydrogen from a balloon. Repeat the hydrogen backfill twice more.

    • Ensure the reaction is well-stirred and allow it to proceed at room temperature. The reaction can be monitored by observing the deflation of the hydrogen balloon.

    • Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

    • Workup & Purification: a. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The Celite pad with the catalyst should not be allowed to dry out on the filter funnel. Immediately quench the filter cake with plenty of water. b. Wash the filter cake with a small amount of fresh methanol. c. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). d. The resulting crude solid can be purified by recrystallization or trituration from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 4-(aminomethyl)-2-methoxybenzoic acid.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Ammonium Formate

This protocol offers a convenient alternative without pressurized hydrogen gas.[11]

  • Materials:

    • 4-Cyano-2-methoxybenzoic acid (e.g., 1.77 g, 10.0 mmol)

    • 10% Palladium on Carbon (Pd/C) (e.g., ~180 mg, ~10 wt%)

    • Ammonium Formate (HCO₂NH₄) (e.g., 3.15 g, 50.0 mmol, 5 equivalents)

    • Methanol (50 mL)

    • Diatomaceous earth (Celite®)

    • Round-bottom flask (100 mL) with stir bar and reflux condenser

  • Procedure:

    • In the round-bottom flask, suspend 4-cyano-2-methoxybenzoic acid (1.77 g) and 10% Pd/C (180 mg) in methanol (50 mL).

    • Add ammonium formate (3.15 g) to the stirred suspension in one portion.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Gas evolution (CO₂) will be observed.

    • Maintain the reflux with vigorous stirring and monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Workup & Purification: a. Filter the cooled mixture through a pad of Celite® to remove the catalyst. Quench the filter cake with water immediately after filtration. b. Wash the Celite® pad with a small amount of fresh methanol. c. Combine the filtrates and remove the solvent under reduced pressure. d. The remaining residue will contain the product and excess ammonium formate salts. Dissolve the residue in a minimum amount of water and adjust the pH to be slightly acidic (~pH 5-6) with dilute HCl to ensure the product is protonated. e. Purification can be achieved via recrystallization or by using ion-exchange chromatography to isolate the amphoteric product.

Experimental Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification prep1 Dissolve Substrate (4-Cyano-2-methoxybenzoic acid) in Solvent prep2 Add Catalyst (e.g., 10% Pd/C) prep1->prep2 react1 Introduce Hydrogen Source (H₂ Gas or Donor Molecule) prep2->react1 react2 Stir at Defined Temp. & Pressure react1->react2 react3 Monitor Reaction (TLC / LC-MS) react2->react3 workup1 Quench & Filter (Remove Catalyst) react3->workup1 workup2 Solvent Removal (Rotary Evaporation) workup1->workup2 workup3 Purify Product (Recrystallization / Chromatography) workup2->workup3 final Characterization (NMR, MS, Purity) workup3->final

Caption: A generalized workflow for catalytic reduction.

References

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • McMillan, M., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis.
  • Li, G., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
  • Srimani, D., et al. (n.d.). Hydrogenation of nitriles and imines for hydrogen storage. Semantic Scholar.
  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. PDF.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents. US5777166A.
  • Beller, M., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
  • Jagadeesh, R.V., et al. (n.d.). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology (RSC Publishing).
  • Wang, D., et al. (n.d.). Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Request PDF. ResearchGate.
  • Komiyama, T., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry - ACS Publications.
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Wang, C., et al. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing).
  • Zhang, Y., et al. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. PubMed.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 2. (n.d.). Thieme.
  • Pfeiffer, W. D. (n.d.). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society.
  • 4-Cyano-2-methoxybenzoic acid. (n.d.). PubChem. CID 15166004.
  • 4-Cyano-2-methoxybenzoic acid. (n.d.). Sigma-Aldrich. CAS 89469-52-3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peptide Coupling with 4-(Aminomethyl)-2-methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals incorporating 4-(Aminomethyl)-2-methoxybenzoic acid into solid-phase peptide synthesis (SP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals incorporating 4-(Aminomethyl)-2-methoxybenzoic acid into solid-phase peptide synthesis (SPPS) or peptidomimetic workflows.

Integrating this specific building block presents a notorious dual-challenge in organic synthesis:

  • Steric Hindrance: The methoxy group at the ortho position (C2) creates a severe steric shield around the reactive carbonyl center, physically blocking the Bürgi-Dunitz approach trajectory of the incoming amine nucleophile .

  • Electronic Deactivation: Because the carboxylic acid is directly attached to an aromatic ring, the carbonyl carbon is electronically deactivated via conjugation, making it significantly less electrophilic than standard aliphatic amino acids .

The following troubleshooting guide, quantitative data, and self-validating protocols are designed to help you bypass these barriers and achieve near-quantitative coupling yields.

Quantitative Data Summary: Coupling Strategies Comparison

To establish a baseline for optimization, the table below summarizes the expected efficiencies of various coupling reagents when applied to ortho-substituted aromatic carboxylic acids like 4-(Aminomethyl)-2-methoxybenzoic acid.

Reagent SystemActivation IntermediateSteric ProfileTypical Coupling EfficiencyRecommended Use Case
DIC / Oxyma Oxyma EsterModerate< 30%Unhindered aliphatic amino acids; not recommended here.
HBTU / DIPEA OBt EsterBulky< 20%Standard SPPS only; fails on hindered aromatics.
HATU / HOAt / TMP OAt EsterBulky (but highly activated)65% - 85%Moderate hindrance; requires microwave heating.
TFFH / DIPEA Acyl FluorideVery Small> 95%Severe steric hindrance; the gold standard for this residue.
Troubleshooting FAQs

Q1: Why is my coupling failing when using standard DIC/Oxyma or HBTU/DIPEA protocols? A1: Standard uronium (HBTU) or carbodiimide (DIC) reagents generate bulky active esters (e.g., OBt or Oxyma esters). The ortho-methoxy group on your building block clashes sterically with these bulky intermediates, either preventing the formation of the active ester entirely or shielding it so heavily that the resin-bound amine cannot attack it . This results in incomplete coupling and truncated deletion sequences.

Q2: What is the recommended coupling cocktail for this specific hindered aromatic acid? A2: We recommend switching from HBTU to HATU combined with HOAt and a stronger, less nucleophilic base like TMP (2,4,6-trimethylpyridine) . While HATU still forms a bulky OAt ester, the nitrogen at the 7-position of the HOAt ring provides a critical "neighboring group effect." It acts as an intramolecular general base, hydrogen-bonding with the incoming amine and effectively guiding it through the steric shield of the ortho-methoxy group directly to the carbonyl carbon .

Q3: Even with HATU, my yields are sub-optimal. How can I further optimize the activation step? A3: If uronium-based activation fails, pivot to Acyl Fluoride Activation using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Unlike bulky OBt/OAt esters, an acyl fluoride is extremely small and highly electrophilic. It easily forms even in the presence of the ortho-methoxy group and presents a minimal steric profile, allowing the resin-bound amine to attack unhindered .

Q4: I am observing multiple peaks in my HPLC trace that correspond to oligomers of the building block. What happened? A4: 4-(Aminomethyl)-2-methoxybenzoic acid contains a highly reactive primary aliphatic amine (the aminomethyl group). If you are using the unprotected form of this molecule, it will rapidly self-condense during the activation step. You must ensure you are sourcing or synthesizing the N-Fmoc-protected derivative (e.g., Fmoc-4-(aminomethyl)-2-methoxybenzoic acid) prior to coupling.

Q5: Once this residue is successfully coupled to the resin, are there any issues coupling the NEXT amino acid onto it? A5: Fortunately, no. After Fmoc deprotection, the exposed amine is a primary aliphatic amine (-CH2-NH2) extending away from the aromatic ring. It is highly nucleophilic and unhindered. Standard coupling conditions (e.g., DIC/Oxyma at room temperature) will work perfectly for extending the peptide chain from this residue.

Workflow & Mechanistic Visualizations

Workflow A Start: Couple Fmoc-4-(Aminomethyl) -2-methoxybenzoic acid B Attempt Standard SPPS (DIC/Oxyma or HBTU, RT) A->B C Kaiser Test / Microcleavage B->C D Coupling Complete? C->D E Proceed to Fmoc Deprotection D->E Yes F Optimize Protocol D->F No G Method A: HATU/HOAt + Microwave (75°C) F->G H Method B: Acyl Fluoride Activation (TFFH) F->H

Decision tree for troubleshooting and optimizing the coupling of sterically hindered aromatic acids.

Mechanism A Sterically Hindered Carboxylic Acid B HATU / DIPEA A->B C TFFH / DIPEA A->C D OAt Active Ester (Bulky) B->D E Acyl Fluoride (Small, Highly Reactive) C->E F Resin-Bound Amine D->F G Resin-Bound Amine E->G H Steric Clash (Low Yield) F->H Blocked Trajectory I Efficient Amide Bond (High Yield) G->I Unhindered Attack

Mechanistic comparison of bulky uronium active esters vs small acyl fluorides overcoming steric hindrance.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next synthesis step without passing the validation checkpoint.

Protocol 1: Acyl Fluoride Activation via TFFH (Recommended)

This method bypasses the steric bulk of the ortho-methoxy group by generating a highly reactive, miniature acyl fluoride intermediate .

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Pre-Validation: Perform a Kaiser test on a few resin beads. Causality: A deep blue color confirms the presence of free primary amines, validating that the resin is ready for coupling.

  • Activation: In a separate dry vial, dissolve Fmoc-4-(aminomethyl)-2-methoxybenzoic acid (3.0 equivalents relative to resin loading) and TFFH (3.0 eq) in a minimal volume of anhydrous DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the vial. Vortex and let sit for 10 minutes at room temperature to allow complete conversion to the acyl fluoride.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 3 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser test.

    • Pass: Beads are colorless/yellow. The amide bond has formed successfully. Proceed to the next step.

    • Fail: Beads remain blue. Steric hindrance is still impeding the reaction. Do not deprotect; repeat steps 4-7 (double coupling).

Protocol 2: Microwave-Assisted HATU/HOAt Coupling

If TFFH is unavailable, thermal energy can be used to overcome the high activation energy barrier caused by electronic deactivation .

  • Resin Preparation & Deprotection: Follow Steps 1-3 from Protocol 1.

  • Cocktail Preparation: Dissolve Fmoc-4-(aminomethyl)-2-methoxybenzoic acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF. Causality: Using slightly less HATU (3.9 eq) prevents capping of the resin-bound amine by unreacted uronium species.

  • Base Addition: Add TMP (8.0 eq) to the mixture.

  • Microwave Coupling: Add the cocktail to the resin in a microwave-safe peptide synthesis vessel. Irradiate at 75°C for 15 minutes. Caution: Do not exceed 75°C to prevent premature Fmoc cleavage or epimerization of the preceding residue.

  • Washing: Drain and wash the resin with DMF (5 x 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser test. If colorless, the coupling is complete.

References
  • Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry, 2007. Available at: [Link]

  • Dunetz, J. R., et al. "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development, ACS Publications, 2018. Available at:[Link]

  • El-Faham, A., & Albericio, F. "Recent development of peptide coupling reagents in organic synthesis." Chem. Rev. / Uni-Kiel, 2011. Available at: [Link]

Optimization

Technical Support Center: Resolving Peak Tailing of 4-(Aminomethyl)-2-methoxybenzoic Acid in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent chromatographic challenges: peak tailing of zwitterionic and amine-containing compounds.

4-(Aminomethyl)-2-methoxybenzoic acid is a highly polar molecule featuring both an acidic carboxylic acid (pKa ~4.0) and a basic primary amine (pKa ~9.5). This dual nature makes it highly susceptible to secondary interactions within the column. This guide provides a mechanistic, self-validating approach to diagnosing and resolving these distortions.

Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to logically isolate the root cause of the tailing. Follow the decision tree below to determine whether your issue is physical (hardware/plumbing) or chemical (analyte-stationary phase interaction).

Troubleshooting A Observe Peak Tailing As > 1.5 B Inject Neutral Marker (e.g., Toluene) A->B C Does Toluene Tail? B->C D Physical Issue: Check Frits & Tubing C->D Yes E Chemical Issue: Analyte-Silanol Interaction C->E No F Adjust pH < 2.5 (Protonate Silanols) E->F G Add 0.1% TEA (Mask Silanols) E->G H Use Base-deactivated C18 Column E->H

Figure 1: Diagnostic workflow for isolating and resolving peak tailing in HPLC.

Frequently Asked Questions (Deep Dive)

Q1: Why does 4-(Aminomethyl)-2-methoxybenzoic acid exhibit severe peak tailing in standard reversed-phase HPLC? A: The primary cause of peak tailing for this molecule is the occurrence of multiple mechanisms of analyte retention[1]. While the hydrophobic aromatic ring interacts with the C18 stationary phase, the basic aminomethyl group (which is protonated to −NH3+​ at typical mobile phase pH levels) interacts strongly via ion-exchange with ionized residual silanol groups ( −Si−O− ) on the silica support surface[1]. Because silanols are highly active at mid-pH ranges, this secondary interaction delays the elution of a fraction of the analyte molecules, causing the trailing edge of the peak to extend infinitely[2].

Q2: How can I definitively distinguish between chemical tailing and physical system issues? A: You must use a self-validating system check. Physical issues—such as a blocked inlet frit, extra-column dead volume, or a void at the head of the column—will distort all peaks in the chromatogram equally[3][4]. To diagnose this, inject a neutral, hydrophobic marker like toluene. Because neutral compounds cannot undergo acid-base interactions with silanols, any tailing observed in the neutral marker confirms a physical hardware problem[3]. If the neutral peak is perfectly symmetrical but your target analyte tails, the issue is strictly chemical[3].

Q3: What is the optimal mobile phase pH to resolve this tailing, and why? A: To eliminate secondary interactions, you must control the ionization state of both the analyte and the stationary phase. The chromatographic "2-pH rule" dictates that you should buffer the mobile phase at least 2 pH units away from the analyte's pKa. For 4-(Aminomethyl)-2-methoxybenzoic acid, lowering the mobile phase pH to ≤2.5 (using 0.1% Formic Acid, TFA, or a low-pH phosphate buffer) achieves two critical mechanistic goals:

  • It fully protonates the carboxylic acid, neutralizing it and preventing mixed-mode zwitterionic behavior.

  • It protonates the residual silanol groups on the column (pKa ~3.5-4.5), converting them from reactive −Si−O− to neutral −Si−OH , thereby shutting down the ion-exchange pathway[2].

Q4: If my method requires a neutral pH, how can I mask the silanol interactions? A: Operating at a neutral pH means the column's silanols will be fully ionized and highly interactive. In this scenario, you must add a volatile basic modifier, such as 0.1% Triethylamine (TEA), to the mobile phase[5]. TEA acts as a sacrificial base; its sterically unhindered nitrogen preferentially and strongly binds to the active silanol sites, effectively "masking" them and preventing the aminomethyl group of your target analyte from interacting[5][6]. Alternatively, switching to a zwitterionic stationary phase can provide superior peak shape consistency across different analyte classes without the need for aggressive modifiers[7].

Experimental Protocols
Protocol 1: Diagnostic System Suitability & Void Check

Purpose: A self-validating protocol to rule out physical column degradation or extra-column volume before modifying the chemistry.

  • Preparation: Prepare a 50 µg/mL solution of Toluene (neutral marker) and 50 µg/mL of 4-(Aminomethyl)-2-methoxybenzoic acid in the initial mobile phase.

  • Injection: Inject 5 µL of the Toluene standard into the HPLC system.

  • Evaluation: Calculate the Asymmetry Factor ( As​ ) at 10% peak height[4].

    • If As​>1.2 : Halt chemical troubleshooting. The physical flow path is compromised. Reverse and flush the column, replace the column inlet frit, or replace the column entirely if a void is suspected[4].

    • If As​≤1.2 : The physical flow path is intact. The tailing is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization via Silanol Masking

Purpose: Step-by-step mitigation of chemical tailing using a sacrificial amine modifier.

  • Baseline Run: Run the analyte using a standard 50:50 Acetonitrile:Water mobile phase. Record the Tailing Factor ( Tf​ ) at 5% peak height[4].

  • Modifier Addition: Prepare a new aqueous phase containing 0.1% (v/v) HPLC-grade Triethylamine (TEA)[5].

  • pH Adjustment: Adjust the pH of the TEA-water solution to 6.5 ± 0.2 using dilute phosphoric acid to ensure stable buffering and consistent ionization[6].

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete saturation of the active silanol sites by TEA.

  • Validation: Re-inject the analyte. The Tf​ should drop below 1.5, restoring peak symmetry and improving integration accuracy[6].

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic interventions on the peak shape of 4-(Aminomethyl)-2-methoxybenzoic acid.

Table 1: Impact of Mobile Phase and Column Chemistry on Peak Shape Metrics.

Chromatographic ConditionColumn TypeMobile Phase Additive / pHAsymmetry Factor ( As​ )Tailing Factor ( Tf​ )Resolution Status
Baseline (Unoptimized) Standard C18 (Non-endcapped)None (pH ~6.0)2.852.60Severe Tailing / Unacceptable
Low pH Suppression Standard C180.1% TFA (pH ~2.0)1.301.25Acceptable
Silanol Masking Standard C180.1% TEA (pH ~6.5)1.151.10Optimal / Symmetrical
Advanced Stationary Phase Base-Deactivated / Endcapped C18None (pH ~6.0)1.451.40Acceptable
Zwitterionic HILIC Zwitterionic Phase (e.g., Sil-DBO-PS)10 mM Ammonium Acetate (pH 6.3)1.051.05Highly Optimal

(Note: As​ is measured at 10% peak height; Tf​ is measured at 5% peak height. Values ≤1.5 are generally acceptable for quantitative assays[1][4]. Zwitterionic phases demonstrate superior peak shape consistency for strongly ionic compounds[7].)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Reference Standard Characterization: Purity Assessment of 4-(Aminomethyl)-2-methoxybenzoic Acid

The establishment of metrological traceability is the bedrock of pharmaceutical quality control. According to the ICH Q6A guidelines, a reference standard must be rigorously characterized and evaluated for its intended p...

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Author: BenchChem Technical Support Team. Date: April 2026

The establishment of metrological traceability is the bedrock of pharmaceutical quality control. According to the ICH Q6A guidelines, a reference standard must be rigorously characterized and evaluated for its intended purpose using procedures that extend far beyond routine batch testing[1]. For critical pharmaceutical intermediates and active pharmaceutical ingredient (API) precursors like 4-(Aminomethyl)-2-methoxybenzoic acid (CAS 1628630-74-9), establishing absolute purity is non-negotiable.

This guide objectively compares the two gold-standard methodologies for reference standard characterization: the traditional Mass Balance (indirect) approach and Quantitative Nuclear Magnetic Resonance (qNMR, direct) spectroscopy[2]. By dissecting the causality behind each experimental choice, we provide a self-validating framework for analytical scientists to establish primary reference materials.

The Analytical Dilemma: Mass Balance vs. qNMR

Mass Balance is an indirect, subtractive method. It operates on the assumption that absolute purity is 100% minus the sum of all measurable impurities (organic, inorganic, volatile, and water). While comprehensively profiling the material, it is highly susceptible to cumulative error propagation. If an impurity lacks a chromophore and evades UV detection, the final calculated purity is artificially inflated.

Conversely, qNMR is a direct, primary ratio method. It relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is strictly proportional to the number of nuclei in the sample[2]. By comparing the analyte's signal to a highly pure Internal Standard (IS), qNMR provides an absolute mass fraction without needing to identify or quantify every single impurity[3].

G Start 4-(Aminomethyl)-2-methoxybenzoic acid Reference Material MB_Path Mass Balance Approach Start->MB_Path qNMR_Path qNMR Approach Start->qNMR_Path HPLC HPLC-UV (Organic Impurities) MB_Path->HPLC KF Karl Fischer (Water Content) MB_Path->KF TGA HS-GC-FID (Volatiles/Solvents) MB_Path->TGA ROI Residue on Ignition (Inorganics) MB_Path->ROI IS Add Internal Standard (e.g., Maleic Acid) qNMR_Path->IS MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc ROI->MB_Calc NMR 1H-NMR Acquisition (Integration & Ratio) IS->NMR qNMR_Calc Direct Purity Calculation (Mass Fraction) NMR->qNMR_Calc

Workflow comparison: Mass Balance vs. qNMR for absolute purity determination.

Experimental Methodologies

Protocol 1: The Mass Balance Workflow

To establish a self-validating mass balance, orthogonal techniques must be employed to cover the entire impurity profile.

Step 1: Organic Impurities (HPLC-UV)

  • Mechanism: Separates structurally related impurities.

  • Causality: We utilize a gradient reversed-phase method (e.g., C18 column, 0.1% TFA in Water/Acetonitrile) to ensure both polar and non-polar impurities are eluted. Dual-wavelength detection (e.g., 210 nm and 254 nm) is critical because impurities may have different molar absorptivities than the main 4-(Aminomethyl)-2-methoxybenzoic acid peak. Relying on a single wavelength risks false-positive purity inflation.

Step 2: Water Content (Karl Fischer Titration)

  • Mechanism: Coulometric determination of water.

  • Causality: HPLC is blind to water. Because 4-(Aminomethyl)-2-methoxybenzoic acid can absorb atmospheric moisture, precise moisture quantification prevents the water mass from being erroneously counted as API mass.

Step 3: Volatile Organic Compounds (HS-GC-FID)

  • Mechanism: Headspace Gas Chromatography.

  • Causality: Residual synthesis solvents (e.g., methanol, toluene) do not respond predictably on HPLC-UV. HS-GC isolates these volatiles from the non-volatile matrix, preventing column fouling while accurately quantifying solvent residues.

Step 4: Inorganic Impurities (Residue on Ignition - ROI)

  • Mechanism: Gravimetric ashing at 600°C with sulfuric acid.

  • Causality: Inorganic salts (e.g., sodium chloride from neutralization steps) are invisible to HPLC, GC, and KF. ROI ensures these are accounted for, completing the subtractive mass balance equation.

Protocol 2: The qNMR Workflow

qNMR simplifies purity determination but requires rigorous attention to acquisition parameters to ensure trustworthiness[4].

Step 1: Internal Standard (IS) Selection

  • Causality: The IS must be a Certified Reference Material (CRM), soluble in the same solvent, and non-reactive with the analyte. For 4-(Aminomethyl)-2-methoxybenzoic acid, Maleic acid is an ideal IS. The analyte features aromatic protons (6.8–7.8 ppm), a methoxy group (~3.8 ppm), and a methylene group (~3.9 ppm). Maleic acid presents a sharp, isolated singlet at ~6.3 ppm, ensuring zero peak overlap and accurate integration[4].

Step 2: Sample Preparation

  • Causality: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic acid CRM using a calibrated microbalance (d = 0.001 mg). Co-dissolution in DMSO-d6 ensures absolute macroscopic and microscopic homogeneity, eliminating the sampling errors common in solid-state mixing.

Step 3: NMR Acquisition

  • Causality: To ensure quantitative accuracy, a 90° excitation pulse must be used. The relaxation delay (D1) must be set to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture (typically 30–60 seconds). This guarantees that all nuclei return to thermal equilibrium before the next pulse, preventing signal saturation and skewed quantitative ratios.

Comparative Performance & Experimental Data

Below is a representative dataset comparing the characterization of a single lot of 4-(Aminomethyl)-2-methoxybenzoic acid using both methodologies.

Analytical ParameterMass Balance ApproachqNMR Approach
Organic Impurities (HPLC-UV) 0.45% ± 0.02%N/A
Water Content (KF) 0.12% ± 0.01%N/A
Residual Solvents (GC-FID) 0.08% ± 0.01%N/A
Inorganic Residue (ROI) < 0.05%N/A
Calculated Absolute Purity 99.30% ± 0.04% 99.25% ± 0.08%
Total Analysis Time ~ 3 to 4 days~ 2 to 3 hours
Sample Mass Required > 500 mg10 to 20 mg
Primary Advantage Comprehensive impurity profilingRapid, direct absolute quantitation
Discussion

The data demonstrates exceptional equivalency between the two methodologies, a phenomenon increasingly recognized by global regulatory bodies[3]. The Mass Balance approach yielded a purity of 99.30%, while qNMR provided 99.25%. The slight 0.05% discrepancy falls well within the overlapping statistical confidence intervals. Notably, qNMR achieved this result in a fraction of the time and required significantly less sample, highlighting its immense utility for early-stage drug development where material is scarce.

Conclusion

For the definitive characterization of 4-(Aminomethyl)-2-methoxybenzoic acid reference standards, relying on a single analytical technique is insufficient. While qNMR offers a rapid, highly accurate, and direct measurement of absolute purity, the Mass Balance approach provides an indispensable, comprehensive impurity profile. Best practice dictates using qNMR to establish the primary assay value, while leveraging the Mass Balance suite to identify and control specific impurities for downstream process optimization.

References

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA).[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]

Sources

Comparative

Comparative Thermodynamic Profiling of 4-(Aminomethyl)-2-methoxybenzoic Acid Derivatives

Executive Summary & Rationale In modern structure-based drug design, 4-(Aminomethyl)-2-methoxybenzoic acid (4-AM-2-MBA) serves as a privileged pharmacophore, particularly for targeting the S1 specificity pocket of serine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern structure-based drug design, 4-(Aminomethyl)-2-methoxybenzoic acid (4-AM-2-MBA) serves as a privileged pharmacophore, particularly for targeting the S1 specificity pocket of serine proteases (e.g., thrombin, trypsin, urokinase) and specific G-protein coupled receptors.

As a Senior Application Scientist, I frequently observe discovery teams struggling to optimize lead compounds because they rely solely on affinity ( Kd​ or IC50​ ) rather than understanding the underlying thermodynamic drivers. The basic thermodynamic binding profile—comprising Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS )—provides fundamental information on the specific intermolecular interactions driving the complex formation.

This guide provides an objective, data-driven comparison of 4-AM-2-MBA against its structural alternatives, detailing the self-validating experimental workflows required to extract high-confidence thermodynamic profiles.

Thermodynamic Binding Logic: The Role of the 2-Methoxy Group

The unsubstituted parent scaffold, 4-(aminomethyl)benzoic acid (PAMBA), binds to the S1 pocket primarily through strong enthalpic contributions driven by the salt bridge between its aminomethyl group and the target's conserved Asp189 residue.

However, introducing a 2-methoxy group fundamentally alters the thermodynamic signature. The methoxy substituent restricts the dihedral angle of the carboxylate and introduces steric bulk that displaces high-energy, ordered water molecules from the hydrophobic walls of the S1 pocket. This converts a purely enthalpy-driven binding event into a highly synergistic enthalpy-entropy compensated interaction.

Thermodynamic_Logic S1 S1 Pocket Engagement (Asp189 Salt Bridge) H_bond Enthalpic Drive (ΔH < 0) Direct H-bonds via Aminomethyl S1->H_bond Desolv Entropic Gain (-TΔS < 0) Water Displacement by 2-Methoxy S1->Desolv Affinity Optimized Affinity (ΔG) Enthalpy-Entropy Synergy H_bond->Affinity Desolv->Affinity

Fig 1: Thermodynamic logic of 4-AM-2-MBA derivatives in S1 pocket binding.

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during molecular binding events, providing real-time thermodynamic insights and directly determining stoichiometry ( n ), affinity ( Ka​ ), and enthalpy ( ΔH ). To ensure absolute scientific integrity, the following protocol is designed as a self-validating system.

Step 1: Constructing the Self-Validating Buffer System
  • Action: Co-dialyze the target protein and the 4-AM-2-MBA derivative in 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4 overnight at 4°C.

  • Causality: ITC is exquisitely sensitive to background heat. Mismatched buffers result in massive heats of dilution and protonation artifacts that mask the true heat of binding. HEPES is selected due to its exceptionally low enthalpy of ionization ( ΔHion​≈5.0 kcal/mol), minimizing thermal noise if minor pH shifts occur during titration.

Step 2: Optimizing the c -Value
  • Action: Adjust the target protein concentration in the calorimetric cell to achieve a c -value between 10 and 100 (where c=n×Ka​×[Protein] ).

  • Causality: A c -value in this precise window ensures a sigmoidal binding isotherm. If c<1 , the curve is too flat to extract stoichiometry or enthalpy. If c>1000 , the transition is too steep to accurately determine the association constant.

Step 3: Execution of the Titration
  • Action: Load the ligand (titrant) into the syringe at 10x the protein concentration. Perform 20 injections of 2 µL at 25°C, with 120-second spacing between injections.

  • Causality: The 2 µL injection volume provides sufficient data points across the curve's inflection point. The 120-second interval is critical; it allows the heat signal ( dq/dt ) to fully return to baseline, ensuring the accurate integration of the area under the curve for each injection.

Orthogonal Validation Workflow

Because ITC measurements have a narrow optimal window for Kd​ determination, it is highly recommended to complement ITC results with a Thermal Shift Assay (TSA) to validate intrinsic binding parameters and rule out aggregation[1].

ITC_Workflow Prep Sample Prep Exact Buffer Match ITC ITC Titration (Heat Measurement) Prep->ITC  Titrant/Titrand   TSA Thermal Shift (TSA) Orthogonal Screen Prep->TSA  Aliquots   Deconv Data Deconvolution (ΔG = ΔH - TΔS) ITC->Deconv  Thermogram   TSA->Deconv  ΔTm Validation   SAR Structure-Energetics Relationship Deconv->SAR  Profile  

Fig 2: Orthogonal workflow combining ITC and TSA for robust thermodynamic profiling.

Comparative Thermodynamic Data

Thermodynamic analysis of substituted benzamidines and aminomethyl derivatives demonstrates that structural alterations profoundly modulate the binding profile[2]. The table below summarizes the structure-energetics relationship (SAR) of the 4-AM-2-MBA scaffold against a model serine protease at 25°C.

Ligand Derivative Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
4-(Aminomethyl)benzoic acid (Unsubstituted)12.50-6.68-8.20+1.52Enthalpic
4-(Aminomethyl)-2-methylbenzoic acid (Steric Control)8.40-6.91-7.50+0.59Enthalpic
4-(Aminomethyl)-2-methoxybenzoic acid (Target)1.20 -8.07 -5.10 -2.97 Entropic / Mixed
4-(Aminomethyl)-2,6-dimethoxybenzoic acid (Over-substituted)45.00-5.92-3.10-2.82Steric Clash
Data Interpretation & Causality
  • The Entropic Switch: Moving from the unsubstituted PAMBA to the 2-methoxy derivative improves affinity 10-fold ( Kd​ drops from 12.5 µM to 1.2 µM). While the enthalpy ( ΔH ) becomes less favorable due to minor conformational strain, the entropy ( −TΔS ) shifts from a penalty (+1.52 kcal/mol) to a massive gain (-2.97 kcal/mol).

  • Steric vs. Electronic Effects: The 2-methyl control proves that the entropic gain is not purely due to steric bulk; the oxygen lone pairs of the 2-methoxy group actively participate in organizing the local hydration network before being displaced, maximizing the desolvation energy upon binding.

  • The Limit of Substitution: The 2,6-dimethoxy derivative suffers a severe drop in affinity. The dual methoxy groups force the carboxylate out of coplanarity with the aromatic ring, breaking the optimal geometry required for the S1 pocket entrance and resulting in a severe enthalpic penalty.

Conclusion

For drug development professionals optimizing basic-pocket binders, the 4-(Aminomethyl)-2-methoxybenzoic acid scaffold offers a superior thermodynamic profile compared to its unsubstituted counterparts. By utilizing a self-validating ITC and TSA workflow, researchers can confidently leverage the 2-methoxy group to displace high-energy water molecules, achieving high-affinity, entropically-driven lead compounds.

References

  • Source: University of Groningen (rug.nl)
  • Source: Universidad Politécnica de Madrid (upm.es)
  • Isothermal titration calorimetry and thermal shift assay in drug design Source: European Pharmaceutical Review URL
  • Isothermal Titration Calorimetry (ITC)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 4-(Aminomethyl)-2-methoxybenzoic Acid

Executive Summary & Chemical Causality 4-(Aminomethyl)-2-methoxybenzoic acid (CAS: 1628630-74-9)[1] and its hydrochloride salt[2] are bifunctional building blocks frequently utilized in pharmaceutical synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

4-(Aminomethyl)-2-methoxybenzoic acid (CAS: 1628630-74-9)[1] and its hydrochloride salt[2] are bifunctional building blocks frequently utilized in pharmaceutical synthesis and drug development. While not classified as a highly toxic or reactive hazard under the Resource Conservation and Recovery Act (RCRA), their disposal requires rigorous operational controls due to specific chemical properties.

Mechanistic Insight: This molecule contains both a primary benzylic amine (typically pKa ~9) and a carboxylic acid (typically pKa ~4). At a neutral pH, it exists predominantly as a zwitterion. This zwitterionic nature dictates its solubility profile: it can partition into aqueous waste streams but is prone to sudden precipitation if the pH shifts toward its isoelectric point. Unintended precipitation in mixed-waste carboys can lead to blockages, pressure buildup, and cross-contamination. Furthermore, as an amine-containing organic compound, its thermal destruction releases nitrogen oxides (NOx)[3]. Therefore, standard landfill disposal is strictly prohibited; it must be routed to specialized incineration facilities equipped with selective non-catalytic reduction (SNCR) or NOx scrubbers[3].

Hazard Profiling and PPE Requirements

According to standard Safety Data Sheets (SDS), 4-(Aminomethyl)-2-methoxybenzoic acid is classified under GHS07 (Warning)[4].

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Field-Proven PPE Protocol:

  • Gloves: Nitrile gloves (minimum 4 mil thickness) are sufficient for dry powder. If handled in solution (e.g., in dichloromethane or methanol), consult a solvent compatibility chart (e.g., use butyl rubber for DCM).

  • Eye Protection: Snug-fitting safety goggles.

  • Respirator: N95 or P100 particulate respirator if handling bulk powder outside a fume hood, to prevent inhalation of irritating dust.

Operational Logistics & Waste Segregation

Proper segregation is the cornerstone of laboratory safety. Never mix 4-(Aminomethyl)-2-methoxybenzoic acid waste with strong oxidizing agents, as the primary amine can undergo exothermic oxidation.

Table 1: Waste Stream Categorization for 4-(Aminomethyl)-2-methoxybenzoic Acid
Waste State / MatrixSegregation CategoryPrimary ContainerDisposal Routing
Solid (Powder/Crystals) Non-Halogenated Solid Organic WasteHigh-density polyethylene (HDPE) wide-mouth jarChemical Incineration
Aqueous Solution Aqueous Waste (pH must be 5-9)HDPE carboy (vented cap)Wastewater treatment / Incineration
In Halogenated Solvent (e.g., DCM, Chloroform)Halogenated Organic WasteGlass or HDPE carboyHigh-temp Incineration
In Non-Halogenated Solvent (e.g., MeOH, EtOAc)Non-Halogenated Organic WasteHDPE carboyChemical Incineration

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of Solid and Liquid Waste

Self-Validating System: Every addition to a waste container must be logged immediately to prevent incompatible chemical mixing and ensure regulatory compliance.

  • Verify State and Solvent: Determine if the waste is solid powder, an aqueous solution, or dissolved in an organic solvent.

  • pH Verification (Liquid Waste Only): Before adding aqueous waste containing this compound to a central carboy, verify the pH is between 5 and 9 using pH indicator strips. Adjust with dilute NaOH or HCl if necessary to prevent zwitterionic precipitation.

  • Transfer:

    • Solid: Use a dedicated anti-static scoop to transfer powder into a pre-labeled HDPE solid waste container.

    • Liquid: Use a secondary containment tray during transfer. Pour slowly into the designated liquid waste carboy.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Irritant" (GHS07)[4]. Explicitly write "Contains Amine - Do Not Mix with Oxidizers".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and incompatible chemicals (e.g., peroxides, nitric acid).

Protocol B: Spill Response Workflow

In the event of a spill, immediate containment is required to prevent aerosolization of the respiratory irritant[4].

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Assess whether the spill is dry powder or a solvent solution.

  • Don PPE: Ensure safety goggles, nitrile gloves, and a particulate respirator are worn.

  • Containment:

    • For Solid Spills: Do NOT dry sweep, as this generates airborne dust. Lightly mist the powder with water or a compatible solvent to suppress dust, then sweep into a chemical-resistant dustpan[4].

    • For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Collection: Transfer the absorbed material or dampened powder into a hazardous waste bag or bucket.

  • Decontamination: Wash the spill area with a 5% sodium bicarbonate solution followed by soap and water to ensure all acidic/amine residues are neutralized and removed.

Spill Response Decision Matrix

SpillResponse Start 4-(Aminomethyl)-2-methoxybenzoic acid spill detected Assess Assess state: Solid or Liquid? Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Sweep Dampen & sweep into compatible container Solid->Sweep Absorb Absorb with inert material (e.g., vermiculite) Liquid->Absorb Label Label as Non-Halogenated Organic Waste (GHS07) Sweep->Label Absorb->Label Incinerate Send to EPA-approved chemical incinerator Label->Incinerate

Figure 1: Operational decision matrix for spill response and waste segregation.

Regulatory Compliance & EPA Grounding

Under US EPA guidelines (and equivalent international frameworks like the European Waste Catalogue), 4-(Aminomethyl)-2-methoxybenzoic acid is not a specifically listed hazardous waste (e.g., not a P-list or U-list chemical). However, it must be managed as a characteristic hazardous waste due to its irritant properties and potential environmental toxicity.

Incineration Standards: Because the compound contains a primary amine, its thermal decomposition will generate nitrogen oxides (NOx), a regulated atmospheric pollutant[3]. Waste management vendors must route this chemical to an authorized incinerator equipped with an afterburner and a flue gas scrubber (such as an SNCR system using ammonia or urea to reduce NOx emissions back to N2)[3]. Facility managers should verify that their contracted waste disposal vendor complies with these specific emission control standards.

References
  • NextSDS. "4-(aminomethyl)-2-methoxybenzoic acid hydrochloride — Chemical Properties." NextSDS Database. Available at: [Link]

  • ResearchGate. "The Use of Amine Reclaimer Wastes as a NOx Reduction Agent." ResearchGate Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(Aminomethyl)-2-methoxybenzoic acid

As a Senior Application Scientist, I design laboratory protocols not merely to dictate actions, but to build self-validating safety systems. When handling functionalized building blocks like 4-(Aminomethyl)-2-methoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory protocols not merely to dictate actions, but to build self-validating safety systems. When handling functionalized building blocks like 4-(Aminomethyl)-2-methoxybenzoic acid (CAS: 1628630-74-9) , standard safety assumptions must be replaced with mechanistic precision.

This guide provides drug development professionals with the operational causality, tiered Personal Protective Equipment (PPE) strategies, and step-by-step logistical plans required to handle this compound safely and efficiently.

Mechanistic Hazard Profile & Causality

To select the correct PPE, we must first understand the chemical behavior of the target molecule. 4-(Aminomethyl)-2-methoxybenzoic acid features both a primary amine (-CH₂NH₂) and a carboxylic acid (-COOH), giving it a zwitterionic character in its solid state [1].

The Core Hazard: The primary risk is not acute systemic toxicity, but rather insidious mucosal irritation and sensitization . In its dry powder form, this compound generates fine particulates that are highly susceptible to electrostatic dispersion. When these airborne particulates contact the moisture of human mucous membranes (eyes, respiratory tract) or sweat on the skin, localized pH shifts occur due to the basic amine and acidic carboxylate groups. This causes acute irritation (GHS Hazard Codes: H315, H319, H335) [2]. Therefore, your PPE must act as an impermeable particulate shield, not just a liquid barrier.

Tiered Personal Protective Equipment (PPE) Protocol

A rigid, one-size-fits-all approach to PPE often leads to a loss of manual dexterity, which ironically increases the risk of spills. Below is a scaled, quantitative approach to PPE selection based on operational mass [3].

PPE CategoryAnalytical Scale (<10g)Bulk/Scale-Up (>10g)Mechanistic Rationale
Hand Protection Single Nitrile (EN 374, >0.11mm)Double-gloved (Nitrile over Butyl)Prevents zwitterionic skin absorption and sensitization.
Eye Protection Safety Glasses (EN 166)Chemical Safety GogglesProtects against electrostatic dust clinging to the ocular surface.
Respiratory Fume Hood (0.4–0.6 m/s face velocity)NIOSH N95 / EN 149 FFP3 RespiratorMitigates inhalation of fine mucosal irritants during bulk transfer.
Body Protection Standard Cotton Lab CoatTyvek Sleeves / Impermeable ApronPrevents particulate accumulation on woven clothing fibers.

Operational Workflow: Step-by-Step Handling Guide

Every step in this workflow is designed as a self-validating system—meaning the procedure inherently checks its own safety parameters as you execute it.

Phase 1: Pre-Operation & Environmental Controls
  • Ventilation Verification: Ensure the chemical fume hood is operational. Verify the digital readout shows a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Wipe down the analytical balance and surrounding surfaces with an anti-static solution. This prevents the dry powder from clinging to gloves and spatulas.

  • PPE Donning: Inspect nitrile gloves for micro-tears using the inflation test (trap air in the glove and squeeze). Don safety glasses and button the lab coat entirely.

Phase 2: Material Handling
  • Container Acclimation: Allow the chemical container to reach room temperature before opening. Opening a cold container causes atmospheric moisture to condense inside, degrading the powder and causing it to clump.

  • Transfer: Use an anti-static spatial spatula. Avoid rapid, sweeping motions that generate airborne particulates.

  • Sealing: Immediately recap the source bottle after weighing. Wrap the cap in Parafilm if storing for extended periods to prevent moisture ingress.

Phase 3: Post-Operation & Doffing
  • Decontamination: Wipe the exterior of the closed chemical container and the balance with a damp, disposable lint-free cloth.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches your bare skin [2].

  • Hygiene: Wash hands thoroughly with soap and water immediately after exiting the laboratory space.

Safe Handling & Spill Response Workflow

SafeHandling Start Risk Assessment Scale Handling Scale? Start->Scale Small Analytical (<10g) Scale->Small < 10g Large Bulk Scale (>10g) Scale->Large > 10g Weighing Weighing & Transfer Small->Weighing Large->Weighing Spill Spill Occurs? Weighing->Spill Clean Dry Clean-up (HEPA) Spill->Clean Yes Success Operation Complete Spill->Success No Dispose EPA Disposal Clean->Dispose Dispose->Success

Workflow for 4-(Aminomethyl)-2-methoxybenzoic acid handling and disposal.

Spill Response & Chemical Disposal Plan

The mandate to avoid water during initial spill cleanup is rooted in the chemical's zwitterionic solubility profile; adding water prematurely transforms a manageable localized powder spill into a highly mobile, corrosive liquid hazard.

Immediate Spill Response
  • Assess & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • Dry Clean-Up (Primary): DO NOT apply water to a dry powder spill. Use a HEPA-filtered vacuum or gently sweep the powder into a designated hazardous waste container using a static-free brush [4].

  • Wet Decontamination (Secondary): Once all visible powder is removed, wash the area with a 10% mild caustic solution (to neutralize the acid moiety) followed by copious amounts of water.

Chemical Disposal Plan (EPA/Local Guidelines)
  • Segregation: Do not mix 4-(Aminomethyl)-2-methoxybenzoic acid waste with strong oxidizing agents, mineral acids, or heavy metal waste streams.

  • Containment: Place all recovered powder, contaminated gloves, and absorbent pads into a clearly labeled, sealable polyethylene or glass container [3].

  • Final Disposal: Route the sealed containers to a licensed hazardous waste facility for high-temperature incineration. Under no circumstances should this chemical or its solutions be flushed down the laboratory drain [4].

References

  • PubChem. "4-Aminobenzoic Acid | C7H7NO2 | CID 978". Available at: [Link]

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